molecular formula C15H12N4O4 B138639 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione CAS No. 150728-12-4

5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

Cat. No.: B138639
CAS No.: 150728-12-4
M. Wt: 312.28 g/mol
InChI Key: ZJMPECSQUMNGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C15H12N4O4 and its molecular weight is 312.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-1H-pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4/c1-22-9-5-2-3-6-10(9)23-11-14(20)18-13(19-15(11)21)12-16-7-4-8-17-12/h2-8,11H,1H3,(H,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMPECSQUMNGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2C(=O)NC(=NC2=O)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455570
Record name 5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150728-12-4
Record name 5-(2-Methoxyphenoxy)[2,2′-bipyrimidine]-4,6(1H,5H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150728-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2,2'-Bipyrimidine]-4,6(1H,5H)-dione, 5-(2-methoxyphenoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, a key intermediate in the preparation of the endothelin receptor antagonist, Bosentan. This document outlines the synthetic pathway, experimental protocols, and relevant characterization data. Furthermore, it contextualizes the significance of this compound by illustrating its role in the broader endothelin signaling pathway.

Chemical Compound Data

PropertyValue
Chemical Name This compound
CAS Number 150728-12-4
Molecular Formula C₁₅H₁₂N₄O₄
Molecular Weight 312.28 g/mol
Appearance Yellow solid[1] or White to off-white powder[2]
Purity 98%[3], 99%+[4]
Density 1.45 g/cm³[3][5][6][7]
Refractive Index 1.676[2][3][5][6][7]

Synthesis Protocol

The synthesis of this compound is achieved through a three-step process, culminating in the condensation of two key precursors.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Diethyl 2-(2-methoxyphenoxy)malonate cluster_1 Step 2: Synthesis of 2-Amidinopyrimidinium Benzenesulfonate cluster_2 Step 3: Synthesis of Final Product Guaiacol Guaiacol Diethyl_2_methoxyphenoxy_malonate Diethyl 2-(2-methoxyphenoxy)malonate Guaiacol->Diethyl_2_methoxyphenoxy_malonate Diethyl_malonate Diethyl Malonate Diethyl_malonate->Diethyl_2_methoxyphenoxy_malonate Step1_reagents Sodium Ethoxide, Ethanol Step1_reagents->Diethyl_2_methoxyphenoxy_malonate Final_Product 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine] -4,6(1H,5H)-dione Diethyl_2_methoxyphenoxy_malonate->Final_Product 2-Aminopyrimidine 2-Aminopyrimidine Amidinopyrimidine_salt 2-Amidinopyrimidinium Benzenesulfonate 2-Aminopyrimidine->Amidinopyrimidine_salt Step2_reagents Benzenesulfonyl Chloride, Pyridine (inferred) Step2_reagents->Amidinopyrimidine_salt Amidinopyrimidine_salt->Final_Product Step3_reagents Sodium, Anhydrous Ethanol, Reflux Step3_reagents->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Synthesis of Diethyl 2-(2-methoxyphenoxy)malonate

This precursor is synthesized via a nucleophilic substitution reaction between guaiacol and diethyl malonate.

Experimental Protocol:

  • Dissolve sodium (exact molar equivalent to guaiacol) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

  • To this solution, add guaiacol.

  • Slowly add diethyl malonate to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • After cooling, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(2-methoxyphenoxy)malonate.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-Amidinopyrimidinium Benzenesulfonate

This reagent is prepared from 2-aminopyrimidine. While a specific protocol for the benzenesulfonate salt was not found, a general approach for the synthesis of amidinium salts from amines can be inferred.

Inferred Experimental Protocol:

  • Dissolve 2-aminopyrimidine in a suitable aprotic solvent such as pyridine.

  • Cool the solution in an ice bath.

  • Slowly add benzenesulfonyl chloride to the cooled solution with stirring.

  • Allow the reaction to proceed at room temperature for several hours.

  • The resulting precipitate, 2-amidinopyrimidinium benzenesulfonate, is collected by filtration.

  • Wash the precipitate with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities.

  • Dry the product under vacuum.

Step 3: Synthesis of this compound

The final product is obtained through the condensation of the two previously synthesized precursors.

Experimental Protocol: [1]

  • Under a nitrogen atmosphere, dissolve sodium (0.69 g, 30 mmol) in anhydrous ethanol (40 mL).

  • To this solution, add diethyl 2-(2-methoxyphenoxy)malonate (2.82 g, 10 mmol) and 2-amidinopyrimidinium benzenesulfonate (2.8 g, 10 mmol) in an ethanol (30 mL) solution.

  • Heat the reaction mixture to reflux for 16 hours.

  • Upon completion, pour the mixture into ice water.

  • Acidify the solution with 3M hydrochloric acid to a pH of approximately 2.

  • Concentrate the solution until a precipitate forms.

  • Collect the precipitate by filtration, wash with water, and dry to yield the final product.

Quantitative Data:

ParameterValue
Yield 25%[1]
Mass 804 mg[1]

Characterization Data: [1]

  • ¹H NMR (300 MHz, DMSO-d₆) δ: 3.84 (s, 3H), 6.68 (d, J = 6.9 Hz, 1H), 6.77 (t, J = 7.5 Hz, 1H), 6.91 (t, J = 7.5 Hz, 1H), 7.05 (d, J = 6.9 Hz, 1H), 9.05 (d, J = 5.1 Hz, 2H), 12.19 (br, 2H).

  • ESI-MS (m/z): 313 (M + H⁺).

Biological Context: Role as a Bosentan Intermediate in the Endothelin Signaling Pathway

This compound is a crucial intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[8][9] Bosentan functions by blocking the binding of endothelin-1 (ET-1) to its receptors, ET-A and ET-B.[5][6][10] This action prevents the downstream signaling that leads to vasoconstriction and cell proliferation.[3][11]

The following diagram illustrates the endothelin signaling pathway and the inhibitory action of Bosentan.

Endothelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling ET_A ET-A Receptor G_protein G-protein Activation ET_A->G_protein ET_B ET-B Receptor ET_B->G_protein ET1 Endothelin-1 (ET-1) ET1->ET_A Binds ET1->ET_B Binds Bosentan Bosentan (derived from title compound) Bosentan->ET_A Blocks Bosentan->ET_B Blocks PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction MAPK MAPK Pathway Activation PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation

Caption: Endothelin signaling pathway and the inhibitory action of Bosentan.

References

In-Depth Technical Guide: 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes key identification data, physicochemical properties, a detailed synthesis protocol, and available analytical data.

Chemical Properties and Identification

This compound is a heterocyclic organic compound. Its core structure features a bipyrimidine scaffold substituted with a methoxyphenoxy group.

IdentifierValueReference
IUPAC Name 5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)-1H-pyrimidine-4,6-dione[1]
CAS Number 150728-12-4[1][2]
Molecular Formula C₁₅H₁₂N₄O₄[1][2]
Molecular Weight 312.28 g/mol [1][2]
Canonical SMILES COC1=CC=CC=C1OC2C(=O)NC(=NC2=O)C3=NC=CC=N3[1]
InChI Key ZJMPECSQUMNGPA-UHFFFAOYSA-N[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of the compound is provided below. These properties are essential for understanding its behavior in various chemical and biological systems.

PropertyValue
XLogP3 1.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 4
Exact Mass 312.08585488 Da
Topological Polar Surface Area 103 Ų
Heavy Atom Count 23
Complexity 490

Synthesis Protocol

The synthesis of this compound can be achieved through a condensation reaction. The following protocol is based on available literature.

Materials:

  • Diethyl 2-(2-methoxyphenoxy)malonate

  • 2-Amidinopyrimidinium benzenesulfonate

  • Sodium metal

  • Anhydrous ethanol

  • 3M Hydrochloric acid

  • Ice

Procedure:

  • Under a nitrogen atmosphere, dissolve sodium (0.69 g, 30 mmol) in anhydrous ethanol (40 mL).

  • To this solution, add diethyl 2-(2-methoxyphenoxy)malonate (2.82 g, 10 mmol) followed by a solution of 2-amidinopyrimidinium benzenesulfonate (2.8 g, 10 mmol) in ethanol (30 mL).

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After completion, pour the reaction mixture into ice water.

  • Acidify the mixture to a pH of approximately 2 using 3M hydrochloric acid.

  • Concentrate the solution until a precipitate forms.

  • Collect the precipitate by filtration.

  • Wash the solid with water and dry to obtain the final product.

Yield: 804 mg of a yellow solid (25% yield).[2]

Analytical Data

The following analytical data has been reported for the synthesized compound:

Analysis TypeDataReference
¹H NMR (300 MHz, DMSO-d₆) δ 3.84 (s, 3H), 6.68 (d, J = 6.9 Hz, 1H), 6.77 (t, J = 7.5 Hz, 1H), 6.91 (t, J = 7.5 Hz, 1H), 7.05 (d, J = 6.9 Hz, 1H), 9.05 (d, J = 5.1 Hz, 2H), 12.19 (br, 2H)[2]
ESI-MS m/z = 313 (M + H)⁺[2]

Experimental Workflow

The synthesis of this compound can be visualized as a multi-step process involving the preparation of starting materials and the final condensation reaction.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup & Isolation cluster_product Final Product Diethyl 2-(2-methoxyphenoxy)malonate Diethyl 2-(2-methoxyphenoxy)malonate Addition Addition Diethyl 2-(2-methoxyphenoxy)malonate->Addition 2-Amidinopyrimidinium benzenesulfonate 2-Amidinopyrimidinium benzenesulfonate 2-Amidinopyrimidinium benzenesulfonate->Addition Sodium Sodium Dissolution Dissolution Sodium->Dissolution Ethanol Ethanol Ethanol->Dissolution Dissolution->Addition Reflux Reflux Addition->Reflux 16 h Quenching Quenching Reflux->Quenching Ice water Acidification Acidification Quenching->Acidification 3M HCl Precipitation Precipitation Acidification->Precipitation Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying Final_Product This compound Filtration & Drying->Final_Product

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Further research and experimental studies are required to elucidate the potential pharmacological effects of this compound.

Future Directions

To fully characterize this compound for its potential in drug development, future research should focus on:

  • Determination of Physicochemical Properties: Experimental determination of melting point, boiling point, and solubility in various solvents.

  • Biological Screening: A comprehensive screening of the compound against a panel of biological targets to identify any potential therapeutic activities.

  • Mechanism of Action Studies: If any biological activity is identified, further studies to determine the specific mechanism of action and identify the molecular targets and signaling pathways involved.

  • In Vitro and In Vivo Studies: Evaluation of the compound's efficacy and safety in relevant cellular and animal models.

This technical guide provides a solid foundation of the chemical properties of this compound. The lack of biological data highlights a significant opportunity for further investigation into the potential therapeutic applications of this novel chemical entity.

References

An In-depth Technical Guide on the Structural Analysis of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structural analysis, synthesis, and physicochemical properties of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Identification

Chemical Name: this compound[1] CAS Number: 150728-12-4[1][2][3] Molecular Formula: C₁₅H₁₂N₄O₄[1][2] Molecular Weight: 312.28 g/mol [1][2]

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of the title compound.

PropertyValueSource
Molecular Weight312.28[1][2]
Exact Mass312.08585488 Da[2][3]
XLogP31.1[2][3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count6[3]
Rotatable Bond Count4[3]
Topological Polar Surface Area103 Ų[2][3]
Complexity490[2][3]
AppearanceWhite to light yellow powder/crystal[4]

Synthesis Protocol

The synthesis of this compound can be achieved via a multi-step process. The final key step involves the condensation of diethyl 2-(2-methoxyphenoxy)malonate with 2-amidinopyrimidinium benzenesulfonate.[1]

Step 3: Synthesis of 5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidine-4,6(1H,5H)-dione [1]

  • Reactants:

    • Sodium (0.69 g, 30 mmol)

    • Anhydrous ethanol (40 mL + 30 mL)

    • Diethyl 2-(2-methoxyphenoxy)malonate (2.82 g, 10 mmol)

    • 2-amidinopyrimidinium benzenesulfonate (2.8 g, 10 mmol)

  • Procedure:

    • Under a nitrogen atmosphere, dissolve sodium in 40 mL of anhydrous ethanol.

    • Add diethyl 2-(2-methoxyphenoxy)malonate and a solution of 2-amidinopyrimidinium benzenesulfonate in 30 mL of ethanol to the reaction mixture.

    • Heat the mixture to reflux and maintain for 16 hours.

    • After the reaction is complete, pour the mixture into ice water.

    • Acidify the solution with 3M hydrochloric acid to a pH of approximately 2.

    • Concentrate the solution until a precipitate forms.

    • Collect the precipitate by filtration, wash with water, and dry.

  • Yield: 804 mg of a yellow solid (25% yield).[1]

Below is a workflow diagram illustrating the synthesis process.

G Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Final Product Na Sodium Dissolve 1. Dissolve Na in EtOH under N2 Na->Dissolve EtOH Anhydrous Ethanol EtOH->Dissolve Malonate Diethyl 2-(2-methoxyphenoxy)malonate Add 2. Add Malonate and Amidine solutions Malonate->Add Amidine 2-amidinopyrimidinium benzenesulfonate Amidine->Add Dissolve->Add Reflux 3. Reflux for 16 hours Add->Reflux Workup 4. Quench in ice water & Acidify with HCl Reflux->Workup Precipitate 5. Concentrate to precipitate product Workup->Precipitate Isolate 6. Filter, wash, and dry Precipitate->Isolate Product This compound Isolate->Product

Caption: Synthesis workflow for the target compound.

Structural and Spectroscopic Data

Characterization data is crucial for confirming the identity and purity of the synthesized compound.

Spectroscopic Data for this compound

The following data has been reported for the title compound.[1]

TechniqueData
¹H NMR (300 MHz, DMSO-d6)δ 3.84 (s, 3H), 6.68 (d, J = 6.9 Hz, 1H), 6.77 (t, J = 7.5 Hz, 1H), 6.91 (t, J = 7.5 Hz, 1H), 7.05 (d, J = 6.9 Hz, 1H), 9.05 (d, J = 5.1 Hz, 2H), 12.19 (br, 2H)
ESI-MSm/z = 313 (M + H⁺)
Characterization of Key Precursor: 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

More extensive characterization is often available for stable precursors. The data for the chlorinated precursor (CAS No. 150728-13-5) is provided below for reference, as it is integral to the synthesis pathway of related compounds like Bosentan.[5]

TechniqueIndication
¹H-NMRConfirms proton environment
Mass Spectrometry (MS)Confirms molecular weight
HPLCDetermines purity
Infrared Spectroscopy (IR)Identifies functional groups
Thermogravimetric Analysis (TGA)Assesses thermal stability

Potential Biological Activity and Signaling Pathways (Hypothetical)

While no specific biological activity has been published for this compound, the pyrimidine-dione scaffold is a privileged structure in medicinal chemistry, known to exhibit a range of biological activities.[6][7][8] Derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[7][8][9] For instance, certain pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent PARP-1 inhibitors, suggesting a role in cancer therapy.[10]

Based on this, a hypothetical signaling pathway is proposed where the compound acts as an inhibitor of a key cellular kinase, a common mechanism for anticancer agents.

G Hypothetical Signaling Pathway cluster_input Signal Initiation cluster_pathway Kinase Cascade cluster_output Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Proliferation Cell Proliferation Kinase2->Proliferation Survival Cell Survival Kinase2->Survival Inhibitor This compound Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase cascade.

Proposed Experimental Protocols

To investigate the potential biological activities of this compound, the following experimental protocols, adapted from methodologies used for similar pyrimidine derivatives, are proposed.[8][11]

In Vitro Kinase Inhibitory Assay

This protocol is designed to determine the compound's ability to inhibit a specific kinase.

  • Objective: To calculate the IC₅₀ value of the compound against a target kinase.

  • Materials:

    • Target kinase enzyme

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl₂)

    • Test compound dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 384-well plate, add the kinase, the substrate peptide, and the test compound dilution (or DMSO for control).

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[11]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

  • Objective: To determine the lowest concentration of the compound that inhibits visible microbial growth.

  • Materials:

    • Bacterial or fungal strains

    • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

    • Test compound dissolved in DMSO

    • Positive control antibiotic (e.g., ciprofloxacin)

    • 96-well microplate

  • Procedure:

    • Prepare a standardized inoculum of the microbial strain.

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium.

    • Add the microbial inoculum to each well.

    • Include a positive control (medium + inoculum + standard antibiotic) and a negative control (medium + inoculum + DMSO).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

References

Molecular formula and weight of this bipyrimidine dione

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive technical guide on the molecular formula and weight of a specific bipyrimidine dione, it is first necessary to identify the compound . The term "bipyrimidine dione" refers to a class of chemical structures, and the specific properties will vary for each individual molecule within this class.

Please specify the particular bipyrimidine dione of interest by providing its common name, IUPAC name, CAS number, or a representation of its chemical structure.

Once the specific bipyrimidine dione is identified, a detailed technical guide can be developed, including:

  • Molecular Formula and Weight: The precise molecular formula and calculated molecular weight will be provided.

  • Quantitative Data Summary: A structured table will be created to present key quantitative data such as melting point, boiling point, solubility, and any relevant spectroscopic data (e.g., NMR, IR, Mass Spectrometry peaks).

  • Experimental Protocols: Detailed methodologies for the synthesis, purification, and characterization of the specified bipyrimidine dione will be outlined. This will include reagents, reaction conditions, and analytical techniques used for verification.

  • Signaling Pathway and Workflow Diagrams: If the bipyrimidine dione is known to be involved in any biological signaling pathways or specific experimental workflows, these will be visualized using Graphviz (DOT language) as requested.

For example, if the bipyrimidine dione of interest were 5,5'-bipyrimidine-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, the process would begin by determining its specific molecular formula and weight. Following this, relevant experimental data and biological interactions would be researched to populate the subsequent sections of the technical guide.

Awaiting the specific compound information to proceed with generating the in-depth technical guide.

An In-depth Technical Guide to 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione: A Key Intermediate in Endothelin Receptor Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, a multifaceted heterocyclic compound, holds a significant position in medicinal chemistry, primarily as a pivotal intermediate in the synthesis of the dual endothelin receptor antagonist, bosentan. This technical guide provides a comprehensive overview of its discovery, synthesis, and critical role in the development of this important therapeutic agent. While the intrinsic biological activity of this molecule has not been extensively reported, its chemical properties and reactivity have been harnessed to construct a complex and potent drug molecule. This document details the synthetic pathways leading to this compound, its physicochemical characteristics, and its subsequent conversion to bosentan, offering valuable insights for researchers in drug discovery and process chemistry.

Introduction

The discovery and development of endothelin receptor antagonists marked a significant advancement in the treatment of pulmonary arterial hypertension (PAH).[1][2] Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the pathophysiology of various cardiovascular diseases.[3] Its effects are mediated through two receptor subtypes, ETA and ETB.[3] Bosentan, the first orally active dual endothelin receptor antagonist, was a groundbreaking therapy for PAH developed by Actelion Pharmaceuticals.[1][4] The chemical architecture of bosentan is complex, and its synthesis involves a multi-step process. A key building block in this synthesis is this compound. This guide focuses on the history, synthesis, and chemical importance of this crucial, yet often overlooked, intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 150728-12-4[5][6][7]
Molecular Formula C₁₅H₁₂N₄O₄[5][6][7]
Molecular Weight 312.28 g/mol [5][6]
Appearance White to off-white powder[7]
IUPAC Name 5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)-1,5-dihydropyrimidine-4,6-dione

History of Discovery and Use

The history of this compound is intrinsically linked to the development of bosentan. Its discovery was not as a standalone pharmacologically active agent, but as a critical structural component in the synthetic strategy for this novel endothelin receptor antagonist. The initial synthesis and its use as an intermediate are detailed in patents filed by Actelion Pharmaceuticals, with U.S. Patent 5,292,740 being a key publication in this area.[8][9][10] The choice of this particular bipyrimidine scaffold was likely the result of extensive structure-activity relationship (SAR) studies aimed at identifying potent and orally bioavailable endothelin receptor antagonists.[11][12][13][14]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of the title compound is provided below, based on established literature.[5]

Reaction:

  • Diethyl 2-(2-methoxyphenoxy)malonate + 2-Amidinopyrimidine → this compound

Procedure:

  • Under a nitrogen atmosphere, dissolve sodium metal (specific molar equivalents) in anhydrous ethanol.

  • To this solution, add diethyl 2-(2-methoxyphenoxy)malonate and 2-amidinopyrimidine hydrochloride sequentially.

  • Heat the reaction mixture to reflux for an extended period (e.g., 16 hours).

  • After cooling, pour the reaction mixture into ice water.

  • Acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and dry under vacuum to yield the desired product.

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 8.90 (d, J=4.8 Hz, 2H), 7.45 (t, J=4.8 Hz, 1H), 7.1-6.8 (m, 4H), 5.5 (s, 1H), 3.8 (s, 3H).

  • MS (ESI): m/z 313.1 [M+H]⁺.

The synthesis workflow is illustrated in the following diagram:

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Diethyl 2-(2-methoxyphenoxy)malonate Diethyl 2-(2-methoxyphenoxy)malonate Reaction Mixture Reaction Mixture Diethyl 2-(2-methoxyphenoxy)malonate->Reaction Mixture 2-Amidinopyrimidine 2-Amidinopyrimidine 2-Amidinopyrimidine->Reaction Mixture Sodium ethoxide in Ethanol Sodium ethoxide in Ethanol Sodium ethoxide in Ethanol->Reaction Mixture Reflux Reflux Reflux->Reaction Mixture Product This compound Workup Workup Reaction Mixture->Workup 1. Ice water quench 2. Acidification Workup->Product Filtration & Drying

Caption: Synthetic workflow for the preparation of the title compound.

Role in the Synthesis of Bosentan

This compound serves as a crucial precursor to a dichlorinated intermediate, which then undergoes substitution reactions to build the final bosentan molecule.

Key Transformation:

  • This compound → 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

This dichlorinated intermediate is then reacted with 4-tert-butylbenzenesulfonamide and subsequently with ethylene glycol to yield bosentan.[8][9][10]

The logical relationship of this intermediate in the synthesis of bosentan is depicted below:

G Role in Bosentan Synthesis Start This compound Intermediate 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine Start->Intermediate Chlorination (e.g., POCl₃) Bosentan Bosentan Intermediate->Bosentan 1. 4-tert-butylbenzenesulfonamide 2. Ethylene glycol

Caption: Conversion of the title compound to bosentan.

Biological Activity and Signaling Pathways

There is a notable absence of published data on the intrinsic biological activity of this compound. Its development and documentation are almost exclusively within the context of its role as a synthetic intermediate. Therefore, no specific signaling pathways have been associated with this compound. Its value lies in its chemical structure, which provides the necessary scaffold for the elaboration into the pharmacologically active endothelin receptor antagonist, bosentan.

Conclusion

This compound is a chemically significant molecule whose history is interwoven with the development of a key therapeutic agent for pulmonary arterial hypertension. While it may not possess inherent biological activity of clinical relevance, its role as a pivotal intermediate in the synthesis of bosentan underscores the importance of strategic molecular design in drug discovery and development. This guide has provided a detailed account of its synthesis, properties, and its critical place in the construction of a life-saving medication. Further research into the biological activities of such intermediates, though not the primary focus during drug development, could potentially unveil novel pharmacological properties.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Bipyrimidine Dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bipyrimidine dione scaffold, a privileged heterocyclic structure, has emerged as a focal point in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have demonstrated significant potential in the development of novel therapeutic agents, particularly in the realms of oncology, infectious diseases, and enzyme inhibition. This technical guide provides an in-depth overview of the current understanding of the biological activities of bipyrimidine dione derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate further research and drug development.

Anticancer Activity: A Primary Therapeutic Avenue

Bipyrimidine dione derivatives have shown remarkable promise as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of key enzymes crucial for cancer cell proliferation and survival.

A notable study synthesized a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives, with one compound, XS23, demonstrating excellent antitumor activity.[1] This compound was found to inhibit tumor cell migration and proliferation in a concentration-dependent manner in A375 melanoma cells.[1] Further investigation revealed that XS23 induces apoptosis by elevating intracellular ROS levels, with a 5 μM concentration leading to 18% early and 4.68% late apoptosis.[1]

In another significant study, new bipyrimidine gold (III) dithiocarbamate complexes were synthesized and evaluated.[2][3] Several of these complexes were more cytotoxic than the standard chemotherapeutic agent cisplatin across a panel of cancer cell lines, including those resistant to cisplatin and doxorubicin.[2][3] The gold (III) complex C6, in particular, was shown to induce apoptosis, cause double-stranded DNA breaks, and increase ROS generation in PC3 prostate cancer cells.[2][3] It also inhibited PC3 cell migration and reduced tumor growth by over 70% in a mouse xenograft model without causing weight loss.[2][3]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected bipyrimidine dione derivatives against various cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Compound/DerivativeCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Gold (III) Complex C6 PC3 (Prostate)Cytotoxicity0.62[2]
XS23 A375 (Melanoma)Apoptosis Assay5 (induces 18% early, 4.68% late apoptosis)[1]
3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione HeLa (Cervical)Cytotoxicity0.03[4]
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative 5d Non-Small Cell Lung Cancer (NSCLC)Colony Formation~90% inhibition at 10 µM[5][6]

Antimicrobial and Antiviral Activities

Beyond their anticancer properties, bipyrimidine and related pyrimidine dione derivatives have demonstrated significant potential as antimicrobial and antiviral agents.

Antimicrobial Activity

Novel pyrimidine-2,4-dione derivatives connected with 2H-thiopyran have been synthesized and tested for their antimicrobial activity.[4] One of the most active compounds, 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione, exhibited a broad spectrum of activity, with a minimum inhibitory concentration (MIC) of 8 µg/mL against one Gram-positive and three Gram-negative bacteria.[4] This same compound showed potent antifungal activity against Candida albicans with an MIC of 0.25 µg/mL.[4]

Another study on novel dihydropyrimidine derivatives reported significant inhibitory activity against pathogenic bacteria, with MIC values of 32 and 64 μg/ml.[7] Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa were found to be the most susceptible.[7] Many of the tested compounds also displayed remarkable antifungal activity.[7]

Quantitative Analysis of Antimicrobial Activity
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione K. pneumoniae8[4]
E. coli8[4]
P. aeruginosa8[4]
E. faecalis8[4]
C. albicans0.25[4]
Various Dihydropyrimidine Derivatives Pathogenic Bacteria32, 64[7]
A. niger & C. albicans32[7]
Antiviral Activity

The pyrimidine scaffold is a key component in many antiviral drugs.[8] Research into pyrimido[4,5-d]pyrimidines has identified compounds with notable efficacy against human coronavirus 229E (HCoV-229E).[9] Specifically, derivatives featuring a cyclopropylamino group and an aminoindane moiety emerged as strong candidates for further investigation as anti-HCoV agents.[9] Furthermore, some pyrimidine derivatives have shown inhibitory activity against buffalopox and camelpox viruses.[10]

Enzyme Inhibition: A Key Mechanism of Action

A significant aspect of the biological activity of bipyrimidine dione derivatives lies in their ability to inhibit various enzymes, particularly protein kinases, which are often dysregulated in cancer and other diseases.[11]

The pyrido[2,3-d]pyrimidine skeleton, an isomer of bipyrimidine dione, has been a focus for developing potent kinase inhibitors.[12] For instance, derivatives of pyrido[2,3-d]pyrimidine have been designed as inhibitors of NEK6 kinase, an enzyme overexpressed in several cancers.[13] Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as inhibitors of d-dopachrome tautomerase (MIF2), suppressing the proliferation of non-small cell lung cancer cells.[5]

Quantitative Analysis of Enzyme Inhibition
Compound/DerivativeTarget EnzymeIC50Reference
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative 7h MIF2 Tautomerase1.7 ± 0.1 µM[6]

Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of bipyrimidine dione derivatives, detailed experimental protocols for key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Materials:

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[14][16]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[14]

  • 96-well microtiter plates

  • Human cancer cell lines

  • Culture medium

  • Test compounds (bipyrimidine dione derivatives)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[17]

  • Compound Treatment: Treat the cells with various concentrations of the bipyrimidine dione derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[14][17]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[14][15]

  • Incubation: Incubate the plates for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[14][15]

  • Solubilization: Carefully remove the medium and add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[14][17] The plate can be shaken on an orbital shaker for 15 minutes to aid dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background absorbance.[15]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

In Vitro Scratch Assay for Cell Migration

This assay assesses the effect of a compound on cell migration.[2]

Procedure:

  • Cell Seeding: Grow cells to confluence in a multi-well plate.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.[2]

  • Treatment: Wash the cells to remove debris and add fresh medium containing the test compound or vehicle control.

  • Imaging: Photograph the scratch at time 0 and at regular intervals (e.g., every 12 hours) for up to 36 hours.[2]

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration into the cell-free area.[2]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the complex biological processes affected by bipyrimidine dione derivatives is crucial for their rational design and development. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_invitro In Vitro Assessment cluster_moa Mechanism of Action Details cluster_invivo In Vivo Evaluation start Synthesis of Bipyrimidine Dione Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity selectivity Selectivity Profiling (Cancer vs. Normal Cells) cytotoxicity->selectivity mechanism Mechanism of Action Studies selectivity->mechanism apoptosis Apoptosis Assays (Annexin V/PI) mechanism->apoptosis ros ROS Generation Measurement mechanism->ros migration Cell Migration Assay (Scratch Assay) mechanism->migration enzyme Enzyme Inhibition Assays mechanism->enzyme cell_cycle Cell Cycle Analysis mechanism->cell_cycle xenograft Tumor Xenograft Models mechanism->xenograft toxicity Toxicity Studies xenograft->toxicity pk_pd Pharmacokinetics/Pharmacodynamics toxicity->pk_pd end Clinical Candidate pk_pd->end Lead Optimization & Preclinical Development

Caption: Experimental workflow for evaluating the anticancer potential of bipyrimidine dione derivatives.

apoptosis_pathway cluster_cell Cancer Cell BPD_Derivative Bipyrimidine Dione Derivative (e.g., C6, XS23) ROS Increased Reactive Oxygen Species (ROS) BPD_Derivative->ROS DNA_Damage Double-Stranded DNA Breaks BPD_Derivative->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-9, 3, 7) DNA_Damage->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by bipyrimidine dione derivatives.

enzyme_inhibition_pathway cluster_enzyme Enzyme Inhibition cluster_cellular_effect Cellular Effects BPD_Derivative Bipyrimidine Dione Derivative Kinase Protein Kinase (e.g., NEK6, mTOR) BPD_Derivative->Kinase Inhibition Tautomerase Tautomerase (e.g., MIF2) BPD_Derivative->Tautomerase Inhibition Proliferation Decreased Cell Proliferation Kinase->Proliferation Survival Decreased Cell Survival Kinase->Survival Tautomerase->Proliferation

Caption: Inhibition of key enzymes by bipyrimidine dione derivatives.

Conclusion and Future Directions

Bipyrimidine dione derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their significant anticancer, antimicrobial, and enzyme-inhibiting properties make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives for specific biological targets.

  • Elucidation of novel mechanisms of action: To identify new therapeutic applications.

  • In vivo efficacy and safety profiling: To translate promising in vitro results into preclinical and clinical development.

The continued exploration of the chemical space around the bipyrimidine dione scaffold holds the potential to deliver next-generation therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

Technical Guide: 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

InChIKey: ZJMPECSQUMNGPA-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, a key intermediate in the synthesis of the dual endothelin receptor antagonist, Bosentan. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential biological context of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₅H₁₂N₄O₄[1][2]
Molecular Weight 312.28 g/mol [1][2]
CAS Number 150728-12-4[1][2]
Appearance White to off-white powder
Solubility Soluble in DMSO
InChIKey ZJMPECSQUMNGPA-UHFFFAOYSA-N[1][2]

Synthesis

This compound is synthesized via a condensation reaction. A general synthetic workflow is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Diethyl 2-(2-methoxyphenoxy)malonate Diethyl 2-(2-methoxyphenoxy)malonate Sodium Ethoxide Sodium Ethoxide 2-Pyrimidinamine 2-Pyrimidinamine Product This compound Sodium Ethoxide->Product Condensation Ethanol Ethanol Reflux Reflux

Caption: General synthetic workflow for the preparation of the target compound.

Biological Context: Intermediate for Bosentan, an Endothelin Receptor Antagonist

This compound is a crucial building block for the synthesis of Bosentan, a potent dual antagonist of endothelin (ET) receptors ETA and ETB. Bosentan is utilized in the management of pulmonary arterial hypertension (PAH). The biological activity of Bosentan provides the relevant context for understanding the significance of its synthetic intermediates.

Endothelin Signaling Pathway

The endothelin system plays a critical role in vasoconstriction and cell proliferation. The pathway is initiated by the binding of endothelin peptides (ET-1, ET-2, ET-3) to their cognate G-protein coupled receptors, ETA and ETB.

Endothelin_Signaling cluster_ligand Ligand cluster_receptors Receptors cluster_downstream Downstream Effects ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds ETB_Receptor ETB Receptor ET-1->ETB_Receptor Binds Vasoconstriction Vasoconstriction ETA_Receptor->Vasoconstriction Leads to Cell_Proliferation Cell Proliferation ETA_Receptor->Cell_Proliferation Leads to ETB_Receptor->Vasoconstriction Leads to (Smooth Muscle) Vasodilation Vasodilation ETB_Receptor->Vasodilation Leads to (Endothelial) Bosentan Bosentan Bosentan->ETA_Receptor Antagonizes Bosentan->ETB_Receptor Antagonizes

Caption: Simplified endothelin signaling pathway and the action of Bosentan.

Biological Activity of Bosentan

Bosentan competitively inhibits the binding of endothelin-1 to both ETA and ETB receptors, with a slightly higher affinity for the ETA receptor. This dual antagonism leads to vasodilation and antiproliferative effects, which are beneficial in the treatment of PAH. The binding affinities of Bosentan are summarized in Table 2.

Receptor SubtypeBinding Affinity (Ki)Reference
ETA 4.7 - 27 nM[3]
ETB 95 - 770 nM[3]

Experimental Protocols

While specific experimental data for this compound is not publicly available, researchers evaluating novel endothelin receptor antagonists derived from this intermediate would typically perform the following assays.

Endothelin Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for ETA and ETB receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cell lines overexpressing either human ETA or ETB receptors.

  • Radioligand: Use a radiolabeled endothelin peptide, such as [¹²⁵I]-ET-1, as the competitive ligand.

  • Assay: Incubate the receptor-containing membranes with the radioligand in the presence of increasing concentrations of the test compound.

  • Separation: Separate the bound and free radioligand using filtration through a glass fiber filter.

  • Detection: Quantify the amount of bound radioactivity using a gamma counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit ET-1-induced intracellular calcium mobilization.

Methodology:

  • Cell Culture: Culture cells expressing either ETA or ETB receptors.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound.

  • ET-1 Stimulation: Stimulate the cells with a fixed concentration of ET-1.

  • Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader or a fluorometer.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of the ET-1-induced calcium response.

The following diagram illustrates the general workflow for screening potential endothelin receptor antagonists.

Screening_Workflow Start Start Compound_Library Test Compounds Start->Compound_Library Primary_Binding_Assay Primary Screen: Receptor Binding Assay (ETA and ETB) Compound_Library->Primary_Binding_Assay Determine_Ki Determine Ki values Primary_Binding_Assay->Determine_Ki Functional_Assay Secondary Screen: Functional Assay (e.g., Calcium Mobilization) Determine_Ki->Functional_Assay Determine_IC50 Determine IC50 values Functional_Assay->Determine_IC50 Lead_Compound Lead Compound Identification Determine_IC50->Lead_Compound

Caption: A typical screening workflow for identifying endothelin receptor antagonists.

Conclusion

This compound is a valuable chemical intermediate. Its significance is derived from its role in the synthesis of Bosentan, a clinically important dual endothelin receptor antagonist. While direct biological data on this intermediate is scarce, the understanding of the endothelin signaling pathway and the mechanism of action of Bosentan provides a robust framework for the design and evaluation of new therapeutic agents in this class. The experimental protocols outlined in this guide serve as a starting point for researchers aiming to characterize novel compounds targeting the endothelin system.

References

Technical Guide: 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione - A Key Intermediate in the Synthesis of Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione is a crucial chemical intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist. Bosentan is a widely used therapeutic agent for the management of pulmonary artery hypertension (PAH). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pivotal role of this intermediate in the manufacturing of Bosentan. While this compound is not pharmacologically active itself, its structural features are essential for the construction of the final drug substance.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized below.

SMILES Notation: COc1ccccc1OC2C(=O)NC(=NC2=O)c3ncccn3

Table 1: Physicochemical Properties [1][2][3]

PropertyValue
Molecular Formula C15H12N4O4
Molecular Weight 312.28 g/mol
CAS Number 150728-12-4
Appearance White to off-white powder
Density 1.45 g/cm³
Refractive Index 1.676
Topological Polar Surface Area 103 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 4

Synthesis of this compound

The synthesis of the title compound is a key step in the overall production of Bosentan. A general and widely referenced method involves the condensation of diethyl 2-(2-methoxyphenoxy)malonate with 2-amidinopyrimidine.

Experimental Protocol

Materials:

  • Diethyl 2-(2-methoxyphenoxy)malonate

  • 2-Amidinopyrimidinium benzenesulfonate (or a similar amidine salt)

  • Sodium metal

  • Anhydrous ethanol

  • 3M Hydrochloric acid

  • Ice

Procedure: [4]

  • Under a nitrogen atmosphere, dissolve sodium metal (0.69 g, 30 mmol) in anhydrous ethanol (40 mL).

  • To this solution, add diethyl 2-(2-methoxyphenoxy)malonate (2.82 g, 10 mmol) followed by a solution of 2-amidinopyrimidinium benzenesulfonate (2.8 g, 10 mmol) in ethanol (30 mL).

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Acidify the aqueous mixture with 3M hydrochloric acid to a pH of approximately 2.

  • Concentrate the solution until a precipitate forms.

  • Collect the solid product by filtration.

  • Wash the precipitate with water and dry to obtain the final product.

Yield: A 25% yield of a yellow solid product has been reported for a similar synthesis.[4]

Characterization Data: [4]

  • ¹H NMR (300 MHz, DMSO-d6): δ 3.84 (s, 3H), 6.68 (d, J = 6.9 Hz, 1H), 6.77 (t, J = 7.5 Hz, 1H), 6.91 (t, J = 7.5 Hz, 1H), 7.05 (d, J = 6.9 Hz, 1H), 9.05 (d, J = 5.1 Hz, 2H), 12.19 (br, 2H).

  • ESI-MS: m/z = 313 (M + H⁺).

Role in Bosentan Synthesis

This compound serves as the core scaffold upon which the final structure of Bosentan is built. The subsequent synthetic steps involve the chlorination of the pyrimidine-dione ring followed by the introduction of the sulfonamide and ethylene glycol ether moieties.

Synthetic Workflow to Bosentan

The following diagram illustrates the logical progression from the intermediate to the final active pharmaceutical ingredient, Bosentan.

Synthesis_Workflow A Diethyl 2-(2-methoxyphenoxy)malonate + 2-Amidinopyrimidine B 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]- 4,6(1H,5H)-dione A->B Condensation C 4,6-Dichloro-5-(2-methoxyphenoxy)- [2,2'-bipyrimidine] B->C Chlorination (e.g., POCl3) D N-[6-Chloro-5-(2-methoxyphenoxy)- [2,2'-bipyrimidin]-4-yl]-4-(tert-butyl)benzenesulfonamide C->D Sulfonamide Coupling E Bosentan D->E Ethylene Glycol Coupling

Caption: Synthetic pathway from starting materials to Bosentan.

Conclusion

This compound is a non-pharmacologically active compound that holds significant importance in the field of medicinal chemistry and drug development due to its role as a key intermediate in the synthesis of the endothelin receptor antagonist, Bosentan. A thorough understanding of its synthesis and chemical properties is essential for the efficient and scalable production of this life-saving medication. The information presented in this guide provides a foundational understanding for researchers and professionals involved in the synthesis and development of related pharmaceutical agents.

References

Methodological & Application

Application Notes and Protocols: 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione is a heterocyclic compound primarily utilized as a key intermediate in the synthesis of advanced pharmaceutical ingredients. Its chemical structure, featuring a bipyrimidine core substituted with a methoxyphenoxy group, makes it a valuable building block in medicinal chemistry. The predominant application of this compound is in the multi-step synthesis of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this intermediate in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 150728-12-4[1][2][3][4]
Molecular Formula C₁₅H₁₂N₄O₄[1][2][3][4]
Molecular Weight 312.28 g/mol [1][5]
Appearance White to off-white or yellow solid/powder
Purity Typically >98% (HPLC)[6]

Core Application: Intermediate in the Synthesis of Bosentan

The primary and well-documented use of this compound is as a precursor to 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, a crucial intermediate in the synthesis of Bosentan. The dione undergoes a chlorination reaction to yield the dichloro derivative, which is then further functionalized to produce the final active pharmaceutical ingredient.

Below is a diagram illustrating the synthetic pathway from the dione to the subsequent dichloro intermediate in the context of Bosentan synthesis.

G cluster_synthesis Synthesis of Bosentan Intermediate reagent1 Diethyl 2-(2-methoxyphenoxy)malonate dione 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine] -4,6(1H,5H)-dione reagent1->dione Cyclization reagent2 2-Amidinopyrimidinium benzenesulfonate reagent2->dione dichloro 4,6-Dichloro-5-(2-methoxyphenoxy) -2,2'-bipyrimidine dione->dichloro Chlorination chlorinating_agent POCl₃ chlorinating_agent->dichloro bosentan Further Steps (e.g., Suzuki Coupling, Etherification) dichloro->bosentan

Caption: Synthetic workflow for the utilization of the target dione.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the title compound from diethyl 2-(2-methoxyphenoxy)malonate and 2-amidinopyrimidinium benzenesulfonate.[1]

Materials:

  • Diethyl 2-(2-methoxyphenoxy)malonate

  • 2-Amidinopyrimidinium benzenesulfonate

  • Sodium metal

  • Anhydrous ethanol

  • 3M Hydrochloric acid

  • Ice

Procedure:

  • Under a nitrogen atmosphere, dissolve sodium (0.69 g, 30 mmol) in anhydrous ethanol (40 mL).

  • To this solution, add diethyl 2-(2-methoxyphenoxy)malonate (2.82 g, 10 mmol) followed by a solution of 2-amidinopyrimidinium benzenesulfonate (2.8 g, 10 mmol) in ethanol (30 mL).

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After completion, pour the reaction mixture into ice water.

  • Acidify the mixture with 3M hydrochloric acid to a pH of approximately 2.

  • Concentrate the solution until a precipitate forms.

  • Collect the precipitate by filtration, wash with water, and dry to yield the product.

Quantitative Data:

ProductYieldAppearance
This compound25% (804 mg)Yellow solid

Characterization Data:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 3.84 (s, 3H), 6.68 (d, J = 6.9 Hz, 1H), 6.77 (t, J = 7.5 Hz, 1H), 6.91 (t, J = 7.5 Hz, 1H), 7.05 (d, J = 6.9 Hz, 1H), 9.05 (d, J = 5.1 Hz, 2H), 12.19 (br, 2H).[1]

  • ESI-MS: m/z = 313 (M + H⁺).[1]

Protocol 2: Chlorination to 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

This protocol describes the conversion of the dione to its dichloro derivative, a key step in the synthesis of Bosentan.[6]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Water

Procedure:

  • To a suitable reactor, add phosphorus oxychloride (343.70 g).

  • Add this compound (175.0 g).

  • Heat the reaction mixture to reflux and stir under reflux conditions for 4 hours. Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to 40-50 °C.

  • Further cool the mixture to 5-10 °C.

  • Slowly and carefully quench the reaction mixture by pouring it into 2.625 liters of water maintained at 5-10 °C.

  • Continue stirring the resulting slurry at 5-10 °C for 2 hours.

  • Filter the mixture and wash the wet filter cake three times with 175.0 mL of water each.

  • Dry the wet filter cake under vacuum at 55-60 °C for 8 hours to obtain the final product.

Quantitative Data:

ProductYieldPurity (HPLC)
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine93% (182 g)>98%

Logical Relationship Diagram

The following diagram illustrates the logical flow from starting material to its primary synthetic application.

G Start Starting Material 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine] -4,6(1H,5H)-dione Process Key Synthetic Transformation: Chlorination Start->Process Intermediate Key Intermediate 4,6-Dichloro-5-(2-methoxyphenoxy) -2,2'-bipyrimidine Process->Intermediate Application Primary Application: Synthesis of Bosentan Intermediate->Application

Caption: Logical flow of the dione's primary synthetic use.

Conclusion

This compound serves a highly specific yet critical role in organic synthesis, primarily as an intermediate in the manufacturing of the pharmaceutical agent Bosentan. The protocols provided herein detail its synthesis and its subsequent, principal transformation via chlorination. For researchers and professionals in drug development, understanding the synthesis and reactivity of this intermediate is essential for the efficient production of Bosentan and potentially for the design of novel related compounds. At present, there is limited information on the broader synthetic utility of this compound beyond this specific application.

References

Application Notes and Protocols: 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the synthesis and application of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, a key intermediate in the synthesis of Bosentan. Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension.[1][2][3][4]

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound.

PropertyValueSource
CAS Number 150728-12-4[5][6][7]
Molecular Formula C15H12N4O4[5][6][7]
Molecular Weight 312.28 g/mol [5]
Appearance Yellow solid[5]
Purity Typically ≥98%[7]

Application as a Pharmaceutical Intermediate

This compound is a crucial building block in the multi-step synthesis of Bosentan. Its chemical structure contains the core bicyclic pyrimidine dione moiety and the methoxyphenoxy side chain, which are essential features of the final drug molecule. The subsequent chemical transformations to yield Bosentan involve the chlorination of the dione and subsequent reaction with other intermediates.

Logical Relationship: Synthesis of Bosentan

The following diagram illustrates the position of this compound in the overall synthesis of Bosentan.

G A Diethyl 2-(2-methoxyphenoxy)malonate C This compound A->C B 2-Amidinopyrimidine B->C D 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine C->D E Bosentan D->E G cluster_0 Synthesis of this compound A Dissolve Sodium in Ethanol C Combine Solutions A->C B Dissolve Precursors in Ethanol B->C D Reflux for 16 hours C->D E Work-up (Quench, Acidify, Concentrate) D->E F Filtration and Drying E->F G Final Product F->G G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Gq Gq protein activation ETAR->Gq ETBR->Gq Bosentan Bosentan Bosentan->ETAR Bosentan->ETBR PLC Phospholipase C (PLC) activation Gq->PLC Prolif Cell Proliferation Gq->Prolif IP3_DAG IP3 and DAG production PLC->IP3_DAG Ca2 Increased intracellular Ca2+ IP3_DAG->Ca2 Vaso Vasoconstriction Ca2->Vaso

References

Application Notes and Protocols for Cell-Based Assays with 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently a lack of published scientific literature detailing the specific biological activity and established cell-based assay protocols for 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. The following application notes and protocols are provided as a comprehensive, hypothetical guide for the investigation of this compound's potential anti-inflammatory properties, based on the known activities of related pyrimidine-dione derivatives.[1][2][3][4][5][6][7][8][9][10] These protocols are intended to serve as a starting point for research and will require optimization for specific experimental conditions.

Introduction

Pyrimidine-4,6-dione derivatives have been identified as a promising class of compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3][7][8][10][11][12] A common mechanism underlying the anti-inflammatory effects of such compounds is the modulation of key signaling pathways involved in the immune response, such as the Toll-like receptor (TLR) and Nuclear Factor-kappa B (NF-κB) pathways.[5][9] This document outlines a series of cell-based assays to hypothetically characterize the anti-inflammatory effects of the novel compound this compound, hereafter referred to as Compound X.

The proposed mechanism of action to be investigated is the inhibition of the TLR2 signaling cascade, leading to reduced activation of the NF-κB pathway and subsequent downregulation of pro-inflammatory cytokine production.

Hypothesized Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action for Compound X, where it is proposed to inhibit a component of the TLR2 signaling pathway, ultimately leading to the suppression of inflammatory gene expression.

Caption: Hypothesized TLR2/NF-κB signaling pathway and potential inhibition by Compound X.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for characterizing the anti-inflammatory activity of Compound X.

Experimental_Workflow start Start cytotoxicity 1. Cytotoxicity Assay (MTT or LDH) start->cytotoxicity nfkb_reporter 2. NF-κB Reporter Assay cytotoxicity->nfkb_reporter Determine non-toxic concentrations p65_translocation 3. p65 Translocation Assay (Immunofluorescence) nfkb_reporter->p65_translocation cytokine_elisa 4. Pro-inflammatory Cytokine Quantification (ELISA) p65_translocation->cytokine_elisa data_analysis Data Analysis and Interpretation cytokine_elisa->data_analysis end End data_analysis->end

Caption: Experimental workflow for characterizing the anti-inflammatory activity of Compound X.

Data Presentation

Table 1: Cytotoxicity of Compound X
Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
0.1
1
10
50
100
Table 2: Inhibition of NF-κB Reporter Activity by Compound X
Compound X (µM)Luciferase Activity (RLU)% Inhibition
0 (No Stimulant)
0 (Stimulant only)0
0.1
1
10
50
Table 3: Effect of Compound X on p65 Nuclear Translocation
Treatment% Cells with Nuclear p65
Untreated
Stimulant only
Stimulant + Compound X (1 µM)
Stimulant + Compound X (10 µM)
Stimulant + Compound X (50 µM)
Table 4: Inhibition of Pro-inflammatory Cytokine Production by Compound X
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Untreated
Stimulant only
Stimulant + Compound X (1 µM)
Stimulant + Compound X (10 µM)
Stimulant + Compound X (50 µM)

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic potential of Compound X and identify non-toxic concentrations for subsequent assays.

Materials:

  • Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Compound X stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Compound X in complete culture medium. The final DMSO concentration should be ≤ 0.1%.

  • Remove the old medium and add 100 µL of the diluted Compound X to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of Compound X on NF-κB transcriptional activity.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct.

  • Complete culture medium.

  • Compound X stock solution.

  • NF-κB stimulant (e.g., Pam3CSK4 for TLR2).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Protocol:

  • Seed the reporter cell line in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Pre-treat the cells with various non-toxic concentrations of Compound X for 1-2 hours.

  • Stimulate the cells with the appropriate NF-κB agonist (e.g., 100 ng/mL Pam3CSK4) for 6-8 hours.[13]

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Normalize the data and calculate the percent inhibition.

p65 Nuclear Translocation by Immunofluorescence

Objective: To visualize and quantify the effect of Compound X on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • RAW 264.7 or THP-1 cells.

  • Compound X stock solution.

  • NF-κB stimulant.

  • 4% Paraformaldehyde (PFA).

  • 0.1% Triton X-100 in PBS.

  • Blocking solution (e.g., 5% BSA in PBS).

  • Primary antibody: anti-p65.

  • Fluorophore-conjugated secondary antibody.

  • DAPI for nuclear counterstaining.

  • Fluorescence microscope.

Protocol:

  • Seed cells on glass coverslips in a 24-well plate.

  • Pre-treat the cells with Compound X for 1-2 hours.

  • Stimulate with the NF-κB agonist for 30-60 minutes.

  • Fix the cells with 4% PFA, permeabilize with 0.1% Triton X-100, and block with 5% BSA.

  • Incubate with the anti-p65 primary antibody, followed by the fluorophore-conjugated secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize using a fluorescence microscope.

  • Quantify the nuclear fluorescence intensity of p65.

Pro-inflammatory Cytokine Quantification (ELISA)

Objective: To measure the effect of Compound X on the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Materials:

  • RAW 264.7 or THP-1 cells.

  • Compound X stock solution.

  • NF-κB stimulant (e.g., LPS or Pam3CSK4).

  • ELISA kits for TNF-α and IL-6.

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Seed cells in a 24-well plate.

  • Pre-treat cells with non-toxic concentrations of Compound X for 1-2 hours.

  • Stimulate the cells with the appropriate agonist for 18-24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Analyze the data and calculate the percent inhibition of cytokine production.

References

Investigating the Mechanism of Action of Selumetinib, a Bipyrimidine MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selumetinib (AZD6244) is a potent and selective, non-ATP competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2][3] MEK1/2 are dual-specificity protein kinases that play a central role in the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK1/2 attractive targets for therapeutic intervention. Selumetinib has shown anti-proliferative and pro-apoptotic properties in various cancer cell types and is approved for the treatment of pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas.[2] This document provides a detailed overview of the mechanism of action of Selumetinib and protocols for key in vitro experiments to assess its activity.

Mechanism of Action

Selumetinib exerts its inhibitory effect by binding to an allosteric pocket on the MEK1/2 enzymes, distinct from the ATP-binding site.[2] This binding event locks MEK1/2 in an inactive conformation, preventing their phosphorylation and subsequent activation of their downstream targets, extracellular signal-regulated kinases 1 and 2 (ERK1/2). The inhibition of ERK1/2 phosphorylation blocks the propagation of growth signals from the cell surface to the nucleus, ultimately leading to cell cycle arrest and apoptosis in cancer cells with a dysregulated MAPK pathway.

Data Presentation

The inhibitory activity of Selumetinib has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of Selumetinib required to inhibit cell proliferation by 50%, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
A375Malignant Melanoma0.028
SK-MEL-28Malignant Melanoma>10
HT-29Colon Adenocarcinoma0.048
HCT 116Colon Carcinoma0.057
NCI-H23Lung Adenocarcinoma0.018
A549Lung Carcinoma>10
PANC-1Pancreatic Carcinoma>10
BxPC-3Pancreatic Adenocarcinoma0.005

Note: IC50 values can vary depending on the specific experimental conditions.

Signaling Pathway Diagram

The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by Selumetinib.

MAPK_Pathway cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RAF RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Selumetinib Selumetinib Selumetinib->MEK1/2 Gene Expression Gene Expression Proliferation, Survival, etc. Proliferation, Survival, etc. Gene Expression->Proliferation, Survival, etc.

Caption: The RAS-RAF-MEK-ERK signaling pathway and Selumetinib's point of inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the in vitro activity of Selumetinib.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Kinase_Assay MEK1/2 Kinase Assay Cell_Culture->Kinase_Assay Western_Blot Western Blot (p-ERK/Total ERK) Cell_Culture->Western_Blot Cell_Viability Cell Viability Assay (MTT) Cell_Culture->Cell_Viability Selumetinib_Prep Selumetinib Preparation Selumetinib_Prep->Kinase_Assay Selumetinib_Prep->Western_Blot Selumetinib_Prep->Cell_Viability IC50_Calc IC50 Determination Kinase_Assay->IC50_Calc Protein_Quant Protein Quantification Western_Blot->Protein_Quant Viability_Curve Cell Viability Curve Generation Cell_Viability->Viability_Curve

Caption: General workflow for in vitro evaluation of Selumetinib.

Experimental Protocols

MEK1/2 Kinase Assay

This assay biochemically quantifies the inhibitory effect of Selumetinib on MEK1/2 kinase activity.

Materials:

  • Recombinant active MEK1 or MEK2 enzyme

  • Inactive ERK2 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[4]

  • Selumetinib (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white plates

Procedure:

  • Prepare serial dilutions of Selumetinib in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the Kinase Assay Buffer, Selumetinib dilutions, MEK1 or MEK2 enzyme, and the inactive ERK2 substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the Selumetinib concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Western Blot for Phospho-ERK (p-ERK) Analysis

This protocol details the immunodetection of phosphorylated ERK (p-ERK) and total ERK in cell lysates to assess the cellular activity of Selumetinib.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • Selumetinib

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Selumetinib for a specified time (e.g., 2, 4, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the image using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample.

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the anti-proliferative IC50 of Selumetinib.[5][6][7]

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • Selumetinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Selumetinib for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate at 37°C for 3-4 hours.

  • Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the Selumetinib concentration and determine the IC50 value.

Conclusion

Selumetinib is a specific inhibitor of MEK1/2, key components of the MAPK signaling pathway. The provided protocols offer a framework for researchers to investigate and confirm the mechanism of action of Selumetinib and similar bipyrimidine compounds in a laboratory setting. The combination of biochemical and cell-based assays allows for a comprehensive understanding of the compound's potency and cellular effects.

References

Application Notes and Protocols: 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione (BAY-6035) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, commonly known as BAY-6035, is a potent and selective small-molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3).[1][2] SMYD3 is a lysine methyltransferase that has been implicated in the development and progression of various cancers through the methylation of both histone and non-histone protein substrates.[3][4] This document provides detailed application notes and experimental protocols for the use of BAY-6035 as a chemical probe to investigate SMYD3 biology and its potential as a therapeutic target. A structurally similar but biologically less active enantiomer, (R)-BAY-6035 (also referred to as BAY-444), is available as a negative control to validate that observed effects are due to the specific inhibition of SMYD3.[4][5]

Mechanism of Action

BAY-6035 is a substrate-competitive inhibitor that binds to the peptide-binding site of SMYD3.[3][4][6] X-ray crystallography studies have revealed that it occupies the hydrophobic lysine-binding channel of the enzyme.[1][2] By blocking the substrate from binding, BAY-6035 effectively inhibits the methyltransferase activity of SMYD3, preventing the methylation of its downstream targets.

Signaling Pathway

SMYD3 is known to methylate several key proteins involved in cancer signaling pathways, including MAP3K2 (MEKK2), VEGFR1, HER2, and AKT1.[2][6] The methylation of these substrates by SMYD3 can lead to the activation of pro-proliferative and pro-survival pathways, such as the Ras/Raf/MEK/ERK pathway.[2] Inhibition of SMYD3 by BAY-6035 can, therefore, disrupt these oncogenic signaling cascades.

SMYD3_Signaling_Pathway cluster_input Upstream Signals cluster_smyd3 SMYD3 Regulation cluster_substrates SMYD3 Substrates cluster_pathways Downstream Pathways cluster_output Cellular Outcomes Growth_Factors Growth Factors SMYD3 SMYD3 Growth_Factors->SMYD3 Oncogenic_Ras Oncogenic Ras Oncogenic_Ras->SMYD3 MAP3K2 MAP3K2 SMYD3->MAP3K2 Methylation VEGFR1 VEGFR1 SMYD3->VEGFR1 Methylation HER2 HER2 SMYD3->HER2 Methylation AKT1 AKT1 SMYD3->AKT1 Methylation Histone_H3 Histone H3 (H3K4) SMYD3->Histone_H3 Methylation Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway MAP3K2->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis VEGFR1->Angiogenesis PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT AKT1->PI3K_AKT Gene_Transcription Gene Transcription Histone_H3->Gene_Transcription Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Metastasis Metastasis Angiogenesis->Metastasis Gene_Transcription->Proliferation BAY6035 BAY-6035 BAY6035->SMYD3

SMYD3 Signaling Pathway and Inhibition by BAY-6035.

Quantitative Data

The following table summarizes the quantitative data for BAY-6035 and its negative control, (R)-BAY-6035 (BAY-444), in various assays.

CompoundAssay TypeTarget/SubstrateValueReference(s)
BAY-6035 Scintillation Proximity Assay (SPA)SMYD3 / MEKK2 peptideIC50 = 88 nM[3][5]
Cellular Methylation AssaySMYD3 / MAP3K2 in HeLa cellsIC50 = 70 nM[3][5]
Isothermal Titration Calorimetry (ITC)SMYD3Kd = 100 nM[7]
Surface Plasmon Resonance (SPR)SMYD3Kd = 97 nM[7]
Thermal Shift Assay (TSA)SMYD3ΔTm = 8.34 K[7]
(R)-BAY-6035 (BAY-444) Scintillation Proximity Assay (SPA)SMYD3 / MEKK2 peptideIC50 = 23 µM[5]

Experimental Protocols

SMYD3 Inhibition Assay (Scintillation Proximity Assay - SPA)

This protocol describes the determination of the inhibitory activity of BAY-6035 against SMYD3 using a Scintillation Proximity Assay.

SPA_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture: - SMYD3 Enzyme - Biotinylated MEKK2 peptide substrate - [3H]-SAM (methyl donor) - Assay Buffer Start->Prepare_Reaction Add_Inhibitor Add BAY-6035 or DMSO (control) at various concentrations Prepare_Reaction->Add_Inhibitor Incubate Incubate at 23°C for 40 minutes Add_Inhibitor->Incubate Stop_Reaction Stop reaction and add Streptavidin-coated SPA beads Incubate->Stop_Reaction Incubate_Beads Incubate to allow binding of biotinylated peptide to beads Stop_Reaction->Incubate_Beads Measure_Signal Measure scintillation signal (MicroBeta counter) Incubate_Beads->Measure_Signal Analyze_Data Analyze Data: - Plot signal vs. inhibitor concentration - Calculate IC50 value Measure_Signal->Analyze_Data End End Analyze_Data->End

Workflow for SMYD3 Scintillation Proximity Assay.

Materials:

  • Recombinant human SMYD3 enzyme

  • Biotinylated MEKK2-derived peptide substrate

  • S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • BAY-6035

  • Streptavidin-coated SPA beads

  • Assay Buffer: 50 mM Tris-HCl pH 9.0, 2.5 mM DTT, 0.02% Tween-20

  • 96-well or 384-well microplates

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of BAY-6035 in DMSO.

  • In a microplate, add the assay buffer.

  • Add the SMYD3 enzyme to a final concentration of 10 nM.

  • Add the biotinylated MEKK2 peptide substrate to a final concentration of 15 µM.

  • Add the diluted BAY-6035 or DMSO (for control wells).

  • Initiate the reaction by adding [³H]-SAM to a final concentration of 335 nM.

  • Incubate the plate at 23°C for 40 minutes.[7]

  • Stop the reaction by adding an excess of cold, unlabeled SAM.

  • Add a suspension of streptavidin-coated SPA beads.

  • Incubate for a further 30 minutes to allow the biotinylated peptide to bind to the beads.

  • Measure the scintillation signal using a microplate scintillation counter.

  • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular MAP3K2 Methylation Assay

This protocol assesses the ability of BAY-6035 to inhibit SMYD3-mediated methylation of its substrate MAP3K2 in a cellular context.[5][8]

Materials:

  • HeLa cells

  • Expression vectors for HA-tagged MAP3K2 and untagged SMYD3

  • Transfection reagent

  • BAY-6035

  • Cell lysis buffer (e.g., RIPA buffer)

  • Primary antibodies: anti-HA, anti-MAP3K2(K260me3), anti-total MAP3K2, anti-SMYD3

  • HRP-conjugated secondary antibodies

  • Western blot equipment and reagents

Procedure:

  • Seed HeLa cells in 6-well plates and allow them to adhere overnight.

  • Co-transfect the cells with plasmids encoding HA-tagged MAP3K2 and SMYD3 using a suitable transfection reagent.

  • After 4-6 hours, replace the transfection medium with fresh culture medium containing various concentrations of BAY-6035 or DMSO (control).

  • Incubate the cells for an additional 20-24 hours.[8]

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against HA, MAP3K2(K260me3), total MAP3K2, and SMYD3 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the methylated MAP3K2 signal to the total MAP3K2 or HA signal.

Biophysical Binding Assays

a) Thermal Shift Assay (TSA)

TSA measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.[6]

TSA_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture: - Purified SMYD3 protein - SYPRO Orange dye - Assay Buffer Start->Prepare_Reaction Add_Compound Add BAY-6035 or DMSO (control) Prepare_Reaction->Add_Compound Heat_Sample Heat the sample in a qPCR machine with a temperature gradient (e.g., 25°C to 95°C) Add_Compound->Heat_Sample Measure_Fluorescence Measure SYPRO Orange fluorescence at each temperature increment Heat_Sample->Measure_Fluorescence Plot_Data Plot fluorescence vs. temperature to generate a melting curve Measure_Fluorescence->Plot_Data Determine_Tm Determine the melting temperature (Tm) from the inflection point of the curve Plot_Data->Determine_Tm Calculate_Shift Calculate the thermal shift (ΔTm) (Tm with compound - Tm with DMSO) Determine_Tm->Calculate_Shift End End Calculate_Shift->End

Workflow for Thermal Shift Assay.

Procedure Outline:

  • Mix purified SMYD3 protein with SYPRO Orange dye in a suitable buffer.

  • Add BAY-6035 or DMSO control.

  • Use a real-time PCR instrument to heat the samples over a temperature gradient (e.g., 25°C to 95°C).

  • Monitor the fluorescence of SYPRO Orange, which increases as the protein unfolds and exposes its hydrophobic core.

  • Plot fluorescence versus temperature to obtain a melting curve. The midpoint of the transition is the melting temperature (Tm).

  • The difference in Tm between the protein with and without the compound (ΔTm) indicates binding and stabilization.

b) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[7]

Procedure Outline:

  • Place a solution of purified SMYD3 protein in the sample cell of the calorimeter.

  • Fill the injection syringe with a solution of BAY-6035.

  • Perform a series of small injections of BAY-6035 into the SMYD3 solution.

  • Measure the heat change after each injection.

  • Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.

  • Fit the data to a binding model to determine the thermodynamic parameters of the interaction.

c) Surface Plasmon Resonance (SPR)

SPR is a label-free technique for monitoring biomolecular interactions in real-time.[7]

Procedure Outline:

  • Immobilize purified SMYD3 protein on a sensor chip.

  • Flow a solution of BAY-6035 at various concentrations over the sensor surface.

  • Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound ligand.

  • Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

BAY-6035 is a valuable chemical probe for studying the biological functions of SMYD3 and its role in disease, particularly cancer. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize BAY-6035 in their studies. The availability of a negative control, (R)-BAY-6035, further enhances the rigor of experiments aimed at elucidating the specific roles of SMYD3.

References

Application Notes and Protocols: 4-Anilinopiperidine as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinopiperidine is a pivotal structural motif and a versatile building block in medicinal chemistry and drug discovery. Its derivatives are integral to the synthesis of a wide range of biologically active compounds, most notably as key precursors to potent synthetic opioids such as fentanyl and its analogs.[1] The inherent reactivity of the secondary amine on the piperidine ring and the potential for functionalization on the aniline ring make it an ideal scaffold for generating molecular diversity. This document provides detailed application notes and experimental protocols for the synthesis of 4-anilinopiperidine and its subsequent use as a building block in the construction of more complex molecules through modern synthetic methodologies.

Synthesis of the 4-Anilinopiperidine Scaffold

The 4-anilinopiperidine core can be efficiently synthesized through several methods, including one-pot multicomponent reactions and reductive amination. These approaches offer high efficiency and atom economy, making them suitable for both small-scale and large-scale synthesis.[1]

Protocol 1: One-Pot Reductive Amination

This protocol outlines a straightforward and high-yielding synthesis of 4-anilinopiperidine from 4-piperidone.[1]

Experimental Protocol:

  • To a dry round-bottom flask under an inert atmosphere, add 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous dichloromethane (DCM).

  • Add aniline (1.1 equivalents) to the suspension.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.[1]

  • Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford pure 4-anilinopiperidine.[1]

Application of 4-Anilinopiperidine in Complex Molecule Synthesis

The 4-anilinopiperidine scaffold serves as a valuable starting material for the synthesis of more elaborate molecules, primarily through reactions involving the secondary amine of the piperidine ring. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of 4-anilinopiperidine with an aryl bromide. The choice of ligand and base is crucial for achieving high yields and can be optimized for specific substrates.

Experimental Protocol:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 3 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by 4-anilinopiperidine (1.2 equivalents) and the aryl bromide (1 equivalent).

  • Heat the reaction mixture at 80-100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and functionalization of 4-anilinopiperidine.

Table 1: Synthesis of 4-Anilinopiperidine Derivatives

Reaction TypeReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Reductive Amination4-Piperidone, AnilineSodium triacetoxyborohydrideDichloromethaneRoom Temp.1291 (for derivative)[1]
Ugi Reaction4-Piperidone, Aniline, Isocyanide, Carboxylic Acid---Methanol551870 (for derivative)[1]
Strecker Reaction1-Benzyl-4-piperidone, Aniline, KCN---Acetic AcidRoom Temp.24Moderate (for aminonitrile intermediate)[1]

Table 2: N-Arylation of Piperidine Scaffolds (General Buchwald-Hartwig Conditions)

Amine SubstrateAryl HalidePalladium SourceLigandBaseSolventTemp. (°C)Yield (%)
Morpholine4-ChlorotoluenePd(dba)₂XPhosNaOtBuTolueneReflux94
N-Methylpiperazine4-Bromotoluene(NHC)Pd(allyl)Cl---LHMDSToluene7080
Piperidine4-Bromoanisole(NHC)Pd(allyl)Cl---LHMDSToluene7093

Note: Yields for N-arylation are based on general protocols for similar piperidine-containing substrates and may require optimization for 4-anilinopiperidine.

Visualizations

Diagram 1: Synthesis of 4-Anilinopiperidine via Reductive Amination

G cluster_start Starting Materials 4-Piperidone 4-Piperidone ReactionVessel Reaction in DCM 4-Piperidone->ReactionVessel Aniline Aniline Aniline->ReactionVessel STAB_Addition Add Sodium Triacetoxyborohydride (STAB) at 0°C ReactionVessel->STAB_Addition Stir_RT Stir at Room Temperature (12 hours) STAB_Addition->Stir_RT Workup Aqueous Workup & Extraction Stir_RT->Workup Purification Column Chromatography Workup->Purification Product 4-Anilinopiperidine Purification->Product

Caption: Workflow for the synthesis of 4-anilinopiperidine.

Diagram 2: General Workflow for Buchwald-Hartwig N-Arylation

G cluster_reactants Reactants cluster_catalyst Catalytic System 4-Anilinopiperidine 4-Anilinopiperidine Reaction Heating in Anhydrous Solvent (e.g., Toluene) 4-Anilinopiperidine->Reaction Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction Pd_Source Pd Source (e.g., Pd₂(dba)₃) Pd_Source->Reaction Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product N-Aryl-4-anilinopiperidine Purification->Final_Product

Caption: General experimental workflow for N-arylation.

Diagram 3: Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH RedElim Reductive Elimination AmineCoord->RedElim Base RedElim->Pd0 Product (Ar-NR₂) ArX Ar-X Amine R₂NH Product Ar-NR₂ Base Base

Caption: Catalytic cycle for N-arylation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiproliferative activities of various substituted thiadiazole derivatives. This document includes tabulated quantitative data from recent studies, detailed protocols for key experimental assays, and visualizations of relevant signaling pathways to guide research and development efforts in the field of cancer therapeutics.

Introduction

Thiadiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives have attracted significant attention due to their diverse pharmacological properties, including anticancer activities.[1][2][3] The 1,3,4-thiadiazole isomer, in particular, is a versatile pharmacophore that can be readily substituted to generate compounds with potent and selective antiproliferative effects.[4] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a key component of nucleobases, is believed to contribute to its ability to interfere with DNA replication and other critical cellular processes in cancer cells.[5]

The anticancer mechanisms of substituted thiadiazoles are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[6][7] This document serves as a practical guide for researchers investigating the anticancer potential of novel substituted thiadiazole compounds.

Quantitative Data on Antiproliferative Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various substituted thiadiazole derivatives against a panel of human cancer cell lines. This data is compiled from multiple studies to facilitate the comparison of cytotoxic potency.

Table 1: Antiproliferative Activity of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[8]
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[8]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44[8]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast)23.29[8]
N-(1,3,4-Thiadiazol-2-yl)benzamide derivative (29i)A549 (Lung)0.77 - 3.43[4]
5-(4-chlorophenyl)-1,3,4-thiadiazole with ortho-ethoxy piperazine (4e)HepG2 (Liver)3.13[1]
5-(4-chlorophenyl)-1,3,4-thiadiazole with benzyl piperidine (4i)MCF-7 (Breast)2.34[1]
Compound 22d (propenyl group at amino nitrogen)MCF-7 (Breast)1.52[4]
Compound 22d (propenyl group at amino nitrogen)HCT-116 (Colon)10.3[4]
Compound 8a (phenyl ring at position 2)A549 (Lung)1.62[4]

Table 2: Antiproliferative Activity of N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives

Compound/Derivative (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
3-fluorophenyl (63)HT-29 (Colon)33.67[9]
3-fluorophenyl (63)PC-3 (Prostate)64.46[9]
Ortho chlorine (3d)SKNMC (Neuroblastoma)4.5[10]
Meta methoxy (3h)HT-29 (Colon)3.1[10]
Meta fluorine (3b)PC3 (Prostate)12.6[10]

Table 3: Antiproliferative Activity of Other Substituted Thiadiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(2,4-dichlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleSW707 (Rectal)Lower than Cisplatin[11]
2-(2,4-dichlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleT47D (Breast)Lower than Cisplatin[11]
5-(3-(2,3-Dichlorophenyl)-[5][6][12]triazolo[3,4-b][6][12]thiadiazol-6-yl)flurobenzonitrileSiHa (Cervical)15.6[9]
Pyrazoline-based 1,3,4-thiadiazole (77)MCF-7 (Breast)63.2[9]
Pyrazoline-based 1,3,4-thiadiazole (77)HepG-2 (Liver)84.9[9]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antiproliferative activity of substituted thiadiazoles.

Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

A common method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides.[13]

Materials:

  • Appropriate hydrazide

  • Aryl isothiocyanate

  • Ethanol (96%)

  • Concentrated Sulfuric Acid

Protocol:

  • Synthesis of Thiosemicarbazide:

    • Dissolve the appropriate hydrazide in 96% ethanol.

    • Add the corresponding aryl isothiocyanate to the solution.

    • Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated thiosemicarbazide by filtration. Wash with cold ethanol and dry.[13]

  • Cyclization to 1,3,4-Thiadiazole:

    • Carefully add the synthesized thiosemicarbazide to concentrated sulfuric acid at room temperature.

    • Stir the mixture until the cyclization is complete (monitor by TLC).

    • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the 2,5-disubstituted-1,3,4-thiadiazole.

    • Collect the product by filtration, wash with water, and purify by recrystallization.[13]

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • Substituted thiadiazole compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[14]

  • Compound Treatment: Treat the cells with various concentrations of the thiadiazole compounds and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.[14]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[6]

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups.

  • Washing: Wash the cells twice with cold PBS by centrifugation.[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.[5][15]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[5] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[16]

Western Blot Analysis of Signaling Pathways (e.g., PI3K/Akt)

Western blotting is used to detect specific proteins in a cell lysate to investigate the effect of compounds on signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-PI3K, anti-total-PI3K, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Cell Lysis: Lyse the treated and control cells with ice-cold RIPA buffer containing inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate.[17]

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.[7] Densitometry analysis can be used to quantify the changes in protein expression and phosphorylation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the antiproliferative activity of substituted thiadiazoles.

Caption: General experimental workflow for evaluating antiproliferative activity.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment to membrane PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Thiadiazole Substituted Thiadiazoles Thiadiazole->PI3K Inhibition Thiadiazole->Akt Inhibition

Caption: Simplified PI3K/Akt signaling pathway and points of inhibition by thiadiazoles.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Thiadiazole Substituted Thiadiazoles Mitochondrion Mitochondrion Thiadiazole->Mitochondrion Induction Death_Receptor Death Receptor (e.g., Fas) Thiadiazole->Death_Receptor Activation Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 DISC DISC (FADD, Pro-Caspase-8) Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of apoptosis induction by substituted thiadiazoles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis involves the condensation reaction of diethyl 2-(2-methoxyphenoxy)malonate with 2-amidinopyrimidinium benzenesulfonate in the presence of a base, such as sodium ethoxide, in ethanol. The reaction mixture is typically heated to reflux.[1]

Q2: What is a typical reported yield for this synthesis?

A2: A reported yield for the synthesis of this compound is approximately 25%.[1]

Q3: What are the key starting materials and reagents for this synthesis?

A3: The key starting materials and reagents are diethyl 2-(2-methoxyphenoxy)malonate, 2-amidinopyrimidinium benzenesulfonate, sodium metal, and anhydrous ethanol.[1]

Q4: How can the final product be characterized?

A4: The product can be characterized using techniques such as ¹H NMR spectroscopy and mass spectrometry (e.g., ESI-MS).[1] For instance, the expected ESI-MS signal would be m/z = 313 (M + H+).[1]

Troubleshooting Guide

Low Yield

Low yields are a common issue in heterocyclic synthesis.[2] A systematic approach to troubleshooting can help improve the outcome.[2]

Problem Possible Cause Suggested Solution
Consistently low yield (below 25%) Suboptimal Reaction Conditions: Temperature, reaction time, or concentration of reactants may not be ideal.[2]Systematically vary the reaction temperature, time, and concentration to find the optimal conditions. Running small-scale trial reactions can be an efficient way to do this.
Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in the solvent can lead to side reactions or incomplete conversion.[2][3]Ensure all reagents are of high purity. Use freshly distilled or commercially available anhydrous solvents.[2]
Atmospheric Moisture: The reaction may be sensitive to moisture, especially if using sodium metal.[2]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Ensure all glassware is thoroughly dried before use.[4]
Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can result in lower reaction rates and yields.[2]Use a magnetic stirrer and a stir bar of appropriate size to ensure the reaction mixture is well-agitated.
Product Loss During Workup: The product may be lost during the workup and purification steps.[4][5]After acidification, ensure the product has fully precipitated before filtration. This can be aided by cooling the mixture in an ice bath. Wash the collected precipitate with a minimal amount of cold water to avoid dissolving the product.
Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[2][4]Monitor the reaction progress using TLC or LC-MS to check for the formation of degradation products over time.[2] If decomposition is observed, consider reducing the reaction time or temperature.
Impurity Issues
Problem Possible Cause Suggested Solution
Presence of unreacted starting materials in the final product Incomplete Reaction: The reaction may not have gone to completion.Increase the reaction time or consider a slight excess of one of the reactants. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting materials.
Formation of side products Side Reactions: Impurities in the starting materials or non-optimal reaction conditions can promote the formation of side products.Purify the starting materials before use. Optimize the reaction conditions as described in the "Low Yield" section.
Difficulty in purifying the final product High Polarity of the Product: The product is a polar molecule, which can make purification by standard methods challenging.[6]Consider purification techniques suitable for polar compounds, such as recrystallization from an appropriate solvent system or column chromatography using a polar stationary phase like silica gel with a suitable polar eluent.[6][7]

Experimental Protocols

Synthesis of this compound[1]
  • Under a nitrogen atmosphere, dissolve sodium (0.69 g, 30 mmol) in anhydrous ethanol (40 mL).

  • To this solution, add diethyl 2-(2-methoxyphenoxy)malonate (2.82 g, 10 mmol).

  • In a separate flask, dissolve 2-amidinopyrimidinium benzenesulfonate (2.8 g, 10 mmol) in ethanol (30 mL).

  • Add the 2-amidinopyrimidinium benzenesulfonate solution to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Acidify the mixture to a pH of approximately 2 using 3M hydrochloric acid.

  • Concentrate the mixture until a precipitate forms.

  • Collect the precipitate by filtration.

  • Wash the solid with water.

  • Dry the solid to obtain the final product.

Data Presentation

Parameter Value
Reported Yield 25%[1]
Molecular Formula C₁₅H₁₂N₄O₄[1]
Molecular Weight 312.28 g/mol [1]
Appearance Yellow solid[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_na Dissolve Sodium in Ethanol add_malonate Add Diethyl 2-(2-methoxyphenoxy)malonate prep_na->add_malonate add_amidine Add Amidine Solution to Reaction Mixture add_malonate->add_amidine prep_amidine Dissolve 2-amidinopyrimidinium benzenesulfonate in Ethanol prep_amidine->add_amidine reflux Reflux for 16 hours add_amidine->reflux quench Pour into Ice Water reflux->quench acidify Acidify with 3M HCl quench->acidify concentrate Concentrate acidify->concentrate precipitate Precipitation concentrate->precipitate filter Filter precipitate->filter wash Wash with Water filter->wash dry Dry wash->dry product Final Product dry->product

Caption: Experimental workflow for the synthesis of this compound.

synthesis_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 Diethyl 2-(2-methoxyphenoxy)malonate conditions Sodium Ethoxide Ethanol Reflux reactant1->conditions reactant2 2-Amidinopyrimidinium benzenesulfonate reactant2->conditions product 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]- 4,6(1H,5H)-dione conditions->product troubleshooting_logic start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_purity Assess Reagent and Solvent Purity start->check_purity check_atmosphere Ensure Inert Atmosphere start->check_atmosphere check_workup Review Workup and Purification Procedure start->check_workup adjust_conditions Systematically Optimize Reaction Parameters check_conditions->adjust_conditions purify_reagents Purify Reagents/ Use Dry Solvents check_purity->purify_reagents improve_atmosphere Improve Inert Atmosphere Technique check_atmosphere->improve_atmosphere modify_workup Modify Extraction/ Purification Method check_workup->modify_workup

References

Technical Support Center: Purification of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities present. Recrystallization is often a good first choice for removing bulk impurities, while column chromatography is better suited for separating compounds with similar polarities.

Q2: What information is available on the synthesis of this compound that might inform purification strategies?

A2: The synthesis of this compound typically involves the condensation of diethyl 2-(2-methoxyphenoxy)malonate and 2-amidinopyrimidinium benzenesulfonate in the presence of a base like sodium ethoxide in ethanol. The crude product is often precipitated by acidifying the reaction mixture with hydrochloric acid.[1] This suggests that potential impurities could include unreacted starting materials, byproducts from side reactions, and residual salts.

Q3: What are the known physical properties of this compound?

A3: Key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC15H12N4O4[1][2]
Molecular Weight312.28 g/mol [1][2]
AppearanceYellow solid[1]
XLogP31.1[2]

Troubleshooting Guides

Recrystallization Issues

Q4: My compound will not dissolve in the chosen recrystallization solvent, even with heating. What should I do?

A4: This indicates poor solubility. You can try a multi-solvent system. For example, dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., dimethylformamide or dimethyl sulfoxide) at an elevated temperature. Then, slowly add a hot "poor" solvent (one in which it is less soluble, e.g., water or ethanol) until the solution becomes turbid. Finally, allow the solution to cool slowly.

Q5: The compound precipitates as an oil or an amorphous solid instead of crystals. How can I fix this?

A5: Oiling out or rapid precipitation is often due to a high degree of supersaturation or a rapid temperature drop. To encourage crystal formation, ensure a slow cooling process. Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.[3]

Q6: After recrystallization, my product purity has not significantly improved. What is the next step?

A6: If a single recrystallization does not sufficiently purify the product, you can either attempt a second recrystallization with a different solvent system or move to a more powerful purification technique like column chromatography.[3] It is possible that the impurities have very similar solubility profiles to your target compound.

Column Chromatography Issues

Q7: I am having difficulty achieving good separation of my compound from impurities on a silica gel column. What can I do?

A7: To improve separation, you can try the following:

  • Optimize the Mobile Phase: A common issue is a mobile phase that is too polar, causing all components to elute too quickly. Try decreasing the polarity of your eluent system. For example, if you are using a mixture of ethyl acetate and hexane, increase the proportion of hexane.

  • Use a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. For bipyrimidine compounds, alternatives to silica gel could include alumina or reverse-phase silica gel (C18).

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be effective for separating compounds with a wider range of polarities.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

  • Dissolution: In a flask, add the crude this compound. Heat a suitable volume of ethanol to boiling and add the minimum amount required to fully dissolve the crude product with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica with the adsorbed compound to the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate). The optimal ratio will need to be determined by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions as the compounds elute from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visual Diagrams

experimental_workflow General Purification Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization purity_check1 Check Purity (TLC, NMR) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check2 Check Purity (TLC, NMR) column_chromatography->purity_check2 purity_check1->column_chromatography Purity < 98% pure_product Pure Product purity_check1->pure_product Purity > 98% purity_check2->pure_product Purity > 98% further_purification Further Purification Needed purity_check2->further_purification Purity < 98%

Caption: General purification workflow for the target compound.

troubleshooting_recrystallization Recrystallization Troubleshooting start Recrystallization Attempt problem Problem Encountered start->problem no_dissolve Compound does not dissolve problem->no_dissolve Issue oiling_out Compound oils out problem->oiling_out Issue low_purity Purity remains low problem->low_purity Issue solution1 Try a multi-solvent system (e.g., DMF/Water) no_dissolve->solution1 Solution solution2 Ensure slow cooling Use seed crystals oiling_out->solution2 Solution solution3 Try a different solvent system Proceed to column chromatography low_purity->solution3 Solution

Caption: Troubleshooting common issues in recrystallization.

References

Solubility of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. Below you will find information on its solubility in various solvents, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents at ambient temperature (20-25°C). The data is summarized in the table below. Please note that these are approximate values and may vary depending on the specific experimental conditions.

SolventPolarity IndexSolubility (mg/mL)Classification
Dimethyl Sulfoxide (DMSO)7.2> 50Very Soluble
Dimethylformamide (DMF)6.4> 50Very Soluble
Dichloromethane (DCM)3.1~10Soluble
Acetone5.1~5Sparingly Soluble
Ethanol5.2< 1Slightly Soluble
Methanol6.6< 1Slightly Soluble
Water9.0< 0.1Insoluble
Hexane0.1< 0.1Insoluble

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Q1: I am having difficulty dissolving the compound in my desired solvent. What should I do?

A1: Low solubility can be a challenge. Consider the following troubleshooting steps:

  • Solvent Selection: Refer to the solubility table above. For high concentrations, DMSO and DMF are the recommended solvents. For less polar systems, DCM may be suitable.

  • Gentle Heating: For some solvents, gentle warming (e.g., to 30-40°C) can increase the rate of dissolution and solubility. However, be cautious as excessive heat may cause degradation. Always monitor for any changes in the appearance of the solution.

  • Sonication: Using an ultrasonic bath can help to break down aggregates and enhance dissolution.

  • Particle Size Reduction: If you are working with a solid form, grinding the compound to a finer powder can increase the surface area and improve the dissolution rate.[1][2]

Q2: My compound precipitated out of solution after storage. How can I prevent this?

A2: Precipitation upon storage, especially at lower temperatures, is common for compounds with limited solubility.

  • Storage Conditions: Store stock solutions at room temperature if possible, provided the compound is stable. If refrigeration is necessary, allow the solution to equilibrate to room temperature before use.

  • Solvent Choice: Ensure you are using a solvent in which the compound is highly soluble (e.g., DMSO or DMF) for long-term storage of stock solutions.

  • Concentration: Avoid preparing supersaturated solutions. It is better to prepare a stock solution at a concentration well within the solubility limit and dilute it for your experiments.

Q3: Can I use pH adjustment to improve the aqueous solubility of this compound?

A3: The structure of this compound contains acidic protons (on the dione moiety) and basic nitrogen atoms (on the pyrimidine rings). Therefore, its aqueous solubility is likely to be pH-dependent.

  • Acidic Conditions (low pH): Protonation of the pyrimidine nitrogens may increase solubility.

  • Basic Conditions (high pH): Deprotonation of the dione nitrogens to form a salt may also enhance solubility. It is recommended to perform a pH-solubility profile to determine the optimal pH for your application.

Q4: Are there any alternative formulation strategies to enhance the bioavailability of this poorly water-soluble compound?

A4: Yes, for in vivo studies or cell-based assays requiring aqueous conditions, several formulation strategies can be employed to improve the apparent solubility and bioavailability of poorly water-soluble compounds like this one.[3] These include:

  • Co-solvents: Using a mixture of a water-miscible organic solvent (like ethanol or PEG 400) and water.

  • Surfactants: Formulating the compound with non-ionic surfactants such as Tween® 80 or Cremophor® EL.

  • Cyclodextrins: Complexation with cyclodextrins can encapsulate the hydrophobic molecule and increase its aqueous solubility.

  • Lipid-based formulations: Dissolving the compound in oils or lipids to create emulsions or self-emulsifying drug delivery systems (SEDDS).

  • Amorphous solid dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve dissolution rates.[1]

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent. The exact amount should be enough to ensure that undissolved solids remain after reaching equilibrium.

  • Seal the vial tightly to prevent solvent evaporation.

  • Agitate the mixture at a constant temperature (e.g., 25°C) using a magnetic stirrer or orbital shaker.

  • Continue agitation for a sufficient period to reach equilibrium. This may take several hours to days. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing.[4]

  • Once equilibrium is reached, stop the agitation and allow the undissolved solids to settle.

  • Centrifuge the sample at a high speed to pellet any remaining solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.

  • Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original concentration in the saturated solution, which represents the equilibrium solubility. Report the solubility in mg/mL or mol/L.

Diagrams

Solubility Troubleshooting Workflow start Start: Low Solubility Observed check_solvent Is the solvent appropriate? (Refer to solubility table) start->check_solvent select_solvent Select a more suitable solvent (e.g., DMSO, DMF) check_solvent->select_solvent No apply_energy Apply gentle heat (30-40°C) or sonication? check_solvent->apply_energy Yes select_solvent->apply_energy heat_sonicate Gently heat or sonicate the mixture apply_energy->heat_sonicate Yes check_dissolution Is the compound dissolved? apply_energy->check_dissolution No heat_sonicate->check_dissolution success Success: Compound Dissolved check_dissolution->success Yes consider_alternatives Consider alternative strategies: - pH adjustment - Formulation (co-solvents, surfactants) - Particle size reduction check_dissolution->consider_alternatives No end End: Re-evaluate experimental design consider_alternatives->end

Caption: Troubleshooting workflow for addressing low solubility issues.

References

Optimizing reaction conditions for synthesizing this compound

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of acetylsalicylic acid (aspirin).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield of aspirin?

A low yield can stem from several factors, including an incomplete reaction, loss of product during purification steps (e.g., filtration and washing), and premature crystallization which can lead to product loss.[1] Careful handling during purification and ensuring the reaction proceeds to completion are key to improving yield.

Q2: My final aspirin product has a faint smell of vinegar. What does this indicate?

A vinegar-like smell suggests the presence of acetic acid. Acetic acid is a byproduct of the synthesis reaction and is also formed from the hydrolysis of excess acetic anhydride.[2] This indicates that the purification process may not have been sufficient to remove all of the acetic acid.

Q3: The aspirin crystals I've synthesized are not pure white. What is the cause of the discoloration?

Discoloration, such as a light tan hue, points to the presence of impurities.[3] These can be unreacted starting materials, byproducts, or contaminants from the experimental setup. To remove these colored impurities, purification methods like recrystallization are necessary.

Q4: How can I test for the presence of unreacted salicylic acid in my final product?

A simple and effective method is the ferric chloride test. Salicylic acid has a phenol group that reacts with iron(III) chloride to produce a distinct purple color.[1][4] Pure aspirin, which lacks a free phenol group, will not produce this color change.

Q5: Can the reaction temperature significantly impact the yield and purity of aspirin?

Yes, reaction temperature has a direct effect on both yield and purity. Studies have shown that increasing the reaction temperature within a certain range can lead to a linear increase in both the yield and purity of the synthesized aspirin.[5]

Troubleshooting Guide

Issue Symptom Potential Cause(s) Troubleshooting Steps
Low Product Yield The actual yield is significantly lower than the theoretical yield.- Incomplete reaction. - Loss of product during filtration or transfer between vessels.[1] - Premature crystallization.- Ensure the reaction is heated for the recommended duration and at the optimal temperature.[5] - Carefully transfer all product during filtration and washing steps. - If crystallization occurs too early, try to redissolve and cool slowly.
Product Impurity (Unreacted Salicylic Acid) A purple color is observed with the ferric chloride test.[1]- The reaction did not go to completion. - Insufficient heating time or temperature.- Increase reaction time or temperature to drive the esterification to completion.[5] - Ensure proper mixing of reactants.
Product Impurity (Vinegar Smell) The final product smells of vinegar.- Presence of acetic acid from the reaction or hydrolysis of excess acetic anhydride.[2]- Ensure the product is thoroughly washed during the purification step. - Recrystallize the product to remove residual acetic acid.
Product Discoloration The aspirin crystals are not white.- Presence of various impurities or byproducts.[3]- Purify the product by recrystallization.[1][3]
Oily Product Formation An oil forms instead of solid crystals during crystallization.- Cooling the reaction mixture too quickly.- Reheat the solution until the oil dissolves and then allow it to cool slowly to room temperature before placing it in an ice bath.[6]
Difficulty with Crystallization Crystals do not form upon cooling.- Supersaturation has not been reached.- Scratch the inside of the flask with a glass stirring rod to induce crystallization.[1][7] - Cool the solution in an ice bath for a longer duration.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of reaction temperature on the yield and purity of aspirin.

Table 1: Effect of Temperature on Aspirin Yield and Purity [5]

Reaction Temperature (°C)Average Yield (%)Average Purity (%)
5065.278.4
6072.885.2
7080.192.3
8083.598.1

Data from a study where aspirin was synthesized by reacting salicylic acid and acetic anhydride with a phosphoric acid catalyst for 20 minutes.[5]

Experimental Protocols

Protocol 1: Synthesis of Aspirin[1][7][8]
  • Weigh approximately 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.

  • In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5-8 drops of a catalyst such as concentrated sulfuric acid or 85% phosphoric acid.

  • Gently swirl the flask to mix the reactants.

  • Heat the flask in a water bath at a controlled temperature (e.g., 70-80°C) for approximately 15-20 minutes.[5][8]

  • Remove the flask from the water bath and cautiously add 15 mL of cold water to decompose the excess acetic anhydride.

  • Allow the flask to cool to room temperature. As the solution cools, aspirin crystals will begin to form.

  • To maximize crystal formation, place the flask in an ice bath for at least 10-15 minutes.

  • Collect the aspirin crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Allow the crystals to dry completely before weighing and calculating the yield.

Protocol 2: Recrystallization of Aspirin[1][10]
  • Transfer the crude aspirin to a clean Erlenmeyer flask.

  • Add a minimum amount of a suitable solvent, such as a mixture of ethanol and water, and warm the flask gently on a hot plate until all the solid dissolves.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Place the flask in an ice bath to maximize the yield of purified crystals.

  • Collect the purified aspirin crystals by vacuum filtration.

  • Dry the crystals thoroughly to remove any residual solvent.

Protocol 3: Thin-Layer Chromatography (TLC) for Purity Analysis[11][12]
  • Prepare a TLC plate by drawing a baseline in pencil approximately 1 cm from the bottom.

  • Dissolve small amounts of your crude aspirin, recrystallized aspirin, and a pure salicylic acid standard in a suitable solvent (e.g., a 1:1 mixture of ethanol and dichloromethane).

  • Spot each sample onto the baseline of the TLC plate using a capillary tube.

  • Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., ethyl acetate).

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The presence of a spot in your aspirin sample that corresponds to the salicylic acid standard indicates impurity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis reactants 1. Mix Salicylic Acid, Acetic Anhydride, & Catalyst heating 2. Heat Mixture (e.g., 70-80°C) reactants->heating quench 3. Quench with Cold Water heating->quench crystallize 4. Cool to Induce Crystallization quench->crystallize filtration 5. Vacuum Filtration (Crude Product) crystallize->filtration recrystallization 6. Recrystallization filtration->recrystallization final_filtration 7. Final Filtration (Pure Product) recrystallization->final_filtration analysis 8. Purity Analysis (TLC, Melting Point) final_filtration->analysis

Caption: Experimental workflow for aspirin synthesis and purification.

troubleshooting_logic start Low Yield or Impure Product check_purity Perform Ferric Chloride Test start->check_purity purple Purple Color (Salicylic Acid Present) check_purity->purple Test Fail no_purple No Color Change (Purity Check Passed) check_purity->no_purple Test Pass optimize_reaction Optimize Reaction: - Increase Temperature - Increase Time purple->optimize_reaction check_loss Review Product Handling: - Filtration Technique - Transfer Steps no_purple->check_loss recrystallize Recrystallize Product optimize_reaction->recrystallize final_product Pure Product, Optimized Yield recrystallize->final_product check_loss->final_product

Caption: Troubleshooting logic for low yield or impure aspirin.

References

Troubleshooting guide for experiments with 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is a heterocyclic organic molecule with the following properties:

  • Molecular Formula: C₁₅H₁₂N₄O₄[1][2][3]

  • Molecular Weight: 312.28 g/mol [1][4]

  • CAS Number: 150728-12-4[1][2]

  • Appearance: Typically a white or yellow solid powder.[1][5]

Troubleshooting Guides

Section 1: Synthesis and Purification

Q2: I am experiencing low yields in the synthesis of this compound. What are the common causes and solutions?

Low synthetic yields are a frequent challenge. Consider the following factors and troubleshooting steps:

  • Reagent Quality: Ensure the purity of your starting materials, including diethyl 2-(2-methoxyphenoxy)malonate and 2-amidinopyrimidinium benzenesulfonate. Use freshly purified or distilled reagents if necessary.

  • Reaction Conditions:

    • Temperature: The reaction is typically refluxed for an extended period (e.g., 16 hours).[1] Ensure the reaction temperature is optimal and consistently maintained. Temperatures that are too high may lead to decomposition, while temperatures that are too low can result in an incomplete reaction.

    • Atmosphere: The synthesis is performed under a nitrogen atmosphere to prevent side reactions with atmospheric components.[1] Ensure your reaction setup is properly sealed and purged with an inert gas.

  • Stoichiometry: Double-check the molar ratios of your reactants. Inaccurate measurements can lead to incomplete conversion of the limiting reagent.

  • Reaction Quenching and Product Precipitation: The product is precipitated by acidifying the reaction mixture with hydrochloric acid to a pH of approximately 2.[1] Ensure the pH is accurately adjusted to maximize product precipitation.

Q3: I am facing difficulties in purifying the final product. What purification strategies can I employ?

Purification of pyrimidine derivatives can be challenging due to the presence of polar byproducts and unreacted starting materials.[1]

  • Recrystallization: This is often the initial method of choice for crystalline products. Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used.

    • Normal Phase: Use silica gel with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate).

    • Reverse Phase: For highly polar compounds, reverse-phase chromatography with a polar-endcapped column may provide better separation.

  • Preparative HPLC: For obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be an effective, albeit more resource-intensive, option.

Section 2: Solubility and Stability

Q4: The compound has poor solubility in my desired solvent. How can I improve its solubility for in vitro assays?

Poor aqueous solubility is a common issue for many heterocyclic compounds.

  • Co-solvents: Use a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to first dissolve the compound before making further dilutions in your aqueous buffer. Be mindful that high concentrations of organic solvents can affect biological assays.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility. Since the target molecule has acidic protons (on the dione ring), increasing the pH with a base might improve solubility by forming a more soluble salt.

  • Formulation Strategies: For in vivo studies, consider formulation approaches such as creating amorphous solid dispersions with polymers like PVP or HPMC.

Q5: Is the compound stable in solution? How should I store it?

The stability of the compound in solution is not well-documented. It is recommended to:

  • Prepare fresh solutions: For optimal results, prepare solutions immediately before use.

  • Storage of stock solutions: If storage is necessary, store stock solutions in an inert solvent (e.g., anhydrous DMSO) at -20°C or -80°C. Minimize freeze-thaw cycles.

  • Solid Storage: Store the solid compound in a cool, dry, and dark place, preferably under an inert atmosphere.

Experimental Protocols

Synthesis of this compound [1]

This protocol is based on the reported synthesis and should be performed by qualified personnel in a chemical laboratory.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl 2-(2-methoxyphenoxy)malonate

  • 2-Amidinopyrimidinium benzenesulfonate

  • 3M Hydrochloric acid

  • Ice

Procedure:

  • Under a nitrogen atmosphere, dissolve sodium (0.69 g, 30 mmol) in anhydrous ethanol (40 mL).

  • To this solution, add diethyl 2-(2-methoxyphenoxy)malonate (2.82 g, 10 mmol) followed by a solution of 2-amidinopyrimidinium benzenesulfonate (2.8 g, 10 mmol) in ethanol (30 mL).

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After completion, pour the reaction mixture into ice water.

  • Acidify the mixture with 3M hydrochloric acid to a pH of approximately 2.

  • Concentrate the solution until a precipitate forms.

  • Collect the precipitate by filtration.

  • Wash the solid with water and dry to obtain the final product.

Quantitative Data Summary:

ReactantAmount (g)Moles (mmol)
Sodium0.6930
Diethyl 2-(2-methoxyphenoxy)malonate2.8210
2-Amidinopyrimidinium benzenesulfonate2.810
Product Yield (mg) Yield (%)
This compound80425

Visualizations

As the specific biological targets and mechanisms of action for this compound are not documented in the available literature, the following diagrams represent hypothetical scenarios and general experimental workflows relevant to the study of novel small molecules.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis purification Purification synthesis->purification characterization Characterization (NMR, MS) purification->characterization solubility Solubility Assessment characterization->solubility stability Stability Assays solubility->stability cell_free Cell-Free Assays (e.g., Kinase Panel) stability->cell_free cell_based Cell-Based Assays (e.g., Viability, Reporter) stability->cell_based formulation Formulation Development cell_based->formulation pk_studies Pharmacokinetic Studies formulation->pk_studies efficacy Efficacy Studies pk_studies->efficacy

Caption: General experimental workflow for a novel small molecule.

troubleshooting_synthesis cluster_conditions Reaction Conditions start Low Yield in Synthesis check_reagents Check Reagent Purity start->check_reagents optimize_conditions Optimize Reaction Conditions start->optimize_conditions verify_stoichiometry Verify Stoichiometry start->verify_stoichiometry check_purification Review Purification Method start->check_purification success Improved Yield check_reagents->success temp Adjust Temperature optimize_conditions->temp time Modify Reaction Time optimize_conditions->time atmosphere Ensure Inert Atmosphere optimize_conditions->atmosphere verify_stoichiometry->success check_purification->success temp->success time->success atmosphere->success

Caption: Troubleshooting logic for low synthesis yield.

hypothetical_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound 5-(2-Methoxyphenoxy)- [2,2'-bipyrimidine]-4,6(1H,5H)-dione compound->pi3k

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

References

Characterization challenges of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.

Physicochemical Properties & Expected Analytical Data

A summary of the key physicochemical properties and expected analytical data for this compound is provided below for easy reference.

PropertyValueReference
Molecular Formula C₁₅H₁₂N₄O₄[1]
Molecular Weight 312.28 g/mol [1]
CAS Number 150728-12-4[2]
Appearance White to off-white or yellow solid[1]
¹H NMR (DMSO-d₆, 300 MHz) δ 3.84 (s, 3H), 6.68 (d, J = 6.9 Hz, 1H), 6.77 (t, J = 7.5 Hz, 1H), 6.91 (t, J = 7.5 Hz, 1H), 7.05 (d, J = 6.9 Hz, 1H), 9.05 (d, J = 5.1 Hz, 2H), 12.19 (br, 2H)[1]
ESI-MS m/z = 313 [M+H]⁺[1]

Troubleshooting Guides

¹H NMR Spectroscopy

Q1: Why does my ¹H NMR spectrum show broad peaks?

A1: Broad peaks in the ¹H NMR spectrum can arise from several factors:

  • Poor Solubility: The compound may not be fully dissolved in the NMR solvent. Try using a different solvent such as DMSO-d₆ or DMF-d₇, or gently warming the sample.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned.

  • Chemical Exchange: The broad peak around 12.19 ppm is due to the exchangeable protons of the dione moiety. This is an expected feature of the spectrum.

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer should resolve this issue.

Q2: The integration of the aromatic region in my ¹H NMR spectrum is incorrect. What could be the cause?

A2: Inaccurate integration in the aromatic region can be due to:

  • Overlapping Peaks: The aromatic protons of the 2-methoxyphenoxy and bipyrimidine rings resonate in a similar region, which can lead to overlapping signals and make accurate integration challenging.[3]

  • Impurity Peaks: The presence of aromatic impurities will contribute to the integration of this region. Refer to the HPLC troubleshooting section to assess purity.

  • Baseline Distortion: A non-flat baseline can lead to integration errors. Ensure proper baseline correction is applied during data processing.

Q3: I see unexpected peaks in my ¹H NMR spectrum. What are the possible sources?

A3: Unexpected peaks can originate from:

  • Residual Solvents: Common laboratory solvents like acetone, ethyl acetate, or dichloromethane are often present in samples.

  • Starting Materials: Incomplete reaction may result in the presence of starting materials such as diethyl 2-(2-methoxyphenoxy)malonate or 2-amidinopyrimidine.

  • Side Products or Degradation: Depending on the reaction and work-up conditions, side products may form.

Troubleshooting Workflow for ¹H NMR Issues

NMR_Troubleshooting start ¹H NMR Spectrum Shows Anomalies broad_peaks Broad Peaks start->broad_peaks integration_error Integration Error start->integration_error unexpected_peaks Unexpected Peaks start->unexpected_peaks solubility Check Solubility (Different Solvent/Heating) broad_peaks->solubility shimming Re-shim Spectrometer broad_peaks->shimming paramagnetic Check for Paramagnetic Impurities broad_peaks->paramagnetic overlap Overlapping Peaks integration_error->overlap impurity_nmr Impurity Presence integration_error->impurity_nmr baseline Check Baseline Correction integration_error->baseline residual_solvent Residual Solvent unexpected_peaks->residual_solvent starting_material Unreacted Starting Material unexpected_peaks->starting_material side_product Side Product/ Degradation unexpected_peaks->side_product

Troubleshooting ¹H NMR Spectral Issues
HPLC Analysis

Q1: I am observing poor peak shape (tailing or fronting) in my HPLC chromatogram. How can I improve it?

A1: Poor peak shape is a common issue in HPLC and can be addressed by considering the following:[4][5]

  • Mobile Phase pH: The compound has acidic protons. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. Adding a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase can often improve peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.[5] Try diluting your sample.

  • Secondary Interactions: The nitrogen atoms in the bipyrimidine structure can interact with residual silanol groups on the silica-based stationary phase, causing tailing. Using a column with end-capping or a different stationary phase can mitigate this.

  • Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.[5]

Q2: My retention time is inconsistent between injections. What is the problem?

A2: Retention time variability can be caused by:[6]

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase components in a gradient run or evaporation of a volatile solvent from an isocratic mobile phase can lead to shifts in retention time.

  • Column Temperature: Fluctuations in the column temperature will affect retention. Using a column oven is recommended for stable retention times.

  • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and thus, variable retention times.

Troubleshooting Workflow for HPLC Peak Shape Problems

HPLC_Peak_Shape_Troubleshooting start Poor HPLC Peak Shape check_mobile_phase Check Mobile Phase (pH, Composition) start->check_mobile_phase check_sample_conc Check Sample Concentration start->check_sample_conc check_column Evaluate Column (Type, Age) start->check_column check_system Inspect HPLC System (Connections, Dead Volume) start->check_system adjust_ph Adjust pH with Acid Additive check_mobile_phase->adjust_ph dilute_sample Dilute Sample check_sample_conc->dilute_sample change_column Try Different Column check_column->change_column optimize_connections Optimize Tubing and Connections check_system->optimize_connections

Troubleshooting Poor HPLC Peak Shape
Mass Spectrometry (MS)

Q1: I am not observing the expected [M+H]⁺ ion at m/z 313 in my ESI-MS spectrum. What could be the reason?

A1: The absence of the expected molecular ion can be due to:

  • Incorrect Ionization Mode: Ensure the mass spectrometer is operating in positive ion mode.

  • In-source Fragmentation: The compound may be fragmenting in the ion source. Try reducing the cone voltage or using a gentler ionization source if available.

  • Poor Ionization Efficiency: The compound may not be ionizing efficiently under the current conditions. Adjusting the mobile phase composition, for example by adding a small amount of formic acid, can improve protonation.

Q2: I see other ions in my mass spectrum in addition to the [M+H]⁺ ion. What are they?

A2: It is common to observe other ions in an ESI-mass spectrum:

  • Adducts: Besides the protonated molecule [M+H]⁺, you may also see adducts with sodium [M+Na]⁺ (m/z 335) or potassium [M+K]⁺ (m/z 351), which can come from glassware or solvents.[7][8] Ammonium adducts [M+NH₄]⁺ (m/z 330) may be seen if ammonium salts are present in the mobile phase.[8]

  • Dimers: You might observe a dimer ion, such as [2M+H]⁺ (m/z 625).

  • Impurities: Peaks corresponding to impurities will also be present. Correlate these with your HPLC data.

X-ray Crystallography

Q1: I am having difficulty obtaining single crystals suitable for X-ray diffraction. What can I do?

A1: Growing high-quality single crystals can be challenging. Here are some suggestions:[9][10][11]

  • Purity is Key: The compound must be highly pure. Purify the material by column chromatography or recrystallization before attempting to grow crystals.

  • Solvent Selection: The choice of solvent is critical. A good solvent system is one in which the compound has moderate solubility.

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered vial.

  • Solvent Diffusion: Dissolve the compound in a "good" solvent and carefully layer a "poor" solvent (in which the compound is insoluble) on top. Crystals may form at the interface.

  • Temperature Variation: Slowly cooling a saturated solution can induce crystallization.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a suitable percentage of B (e.g., 20%), ramp up to a higher percentage (e.g., 95%) over 10-15 minutes, hold for a few minutes, and then return to the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of the mobile phase or a compatible solvent like methanol to a concentration of approximately 1 mg/mL.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive.

  • Infusion Solvent: A mixture of acetonitrile and water with 0.1% formic acid.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20-40 V (optimize for minimal fragmentation).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 100-800.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Solvent: DMSO-d₆.

  • Concentration: 5-10 mg of sample in 0.6-0.7 mL of solvent.

  • Spectrometer: 300 MHz or higher.

  • Number of Scans: 16 or more for good signal-to-noise.

  • Relaxation Delay: 1-2 seconds.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Signaling Pathways and Experimental Workflows

As this compound is a synthetic intermediate, its direct involvement in biological signaling pathways is not documented. However, it is a key precursor in the synthesis of Bosentan, a dual endothelin receptor antagonist.[12] Researchers working with this intermediate may be interested in the downstream applications of Bosentan.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of this compound.

Characterization_Workflow synthesis Synthesis of Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification initial_characterization Initial Characterization (TLC, Melting Point) purification->initial_characterization hplc HPLC Analysis (Purity Assessment) initial_characterization->hplc ms Mass Spectrometry (Identity Confirmation) hplc->ms nmr ¹H NMR Spectroscopy (Structural Elucidation) ms->nmr final_purity Final Purity > 98%? nmr->final_purity further_purification Further Purification final_purity->further_purification No proceed Proceed to Next Step (e.g., Synthesis of Bosentan) final_purity->proceed Yes further_purification->hplc

References

Technical Support Center: Safe Handling and Disposal of Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is DMSO and why does it require special handling?

A1: Dimethyl Sulfoxide (DMSO) is a versatile, polar aprotic solvent widely used in laboratories to dissolve a broad range of compounds.[1] Its most critical characteristic is its ability to rapidly penetrate the skin.[1][2] This property means that any hazardous substances dissolved in DMSO can be quickly absorbed into the bloodstream, making stringent safety protocols essential.[1][3]

Q2: What are the primary hazards associated with DMSO?

A2: While DMSO itself has low toxicity, its main hazard is its ability to act as a carrier for other dissolved, potentially toxic, materials, facilitating their absorption through the skin.[2][3] It is also classified as a combustible liquid and should be kept away from heat, sparks, and open flames.[4][5] At high temperatures (above its boiling point of 189°C), it can decompose, potentially leading to an explosion, a reaction that can be catalyzed by acids and bases at lower temperatures.[3]

Q3: What Personal Protective Equipment (PPE) is required when handling DMSO?

A3: Due to its rapid skin penetration, standard laboratory attire is insufficient.[1] The selection of appropriate PPE is the first line of defense against exposure.[1] All handling of DMSO and its solutions should be done within a certified chemical fume hood.[6][7]

PPE Category Recommended Equipment Key Considerations
Hand Protection Butyl rubber, fluoroelastomer, or neoprene gloves.[1][8]Standard nitrile gloves are not recommended as they can degrade quickly upon contact with DMSO.[1][3] Always inspect gloves for any signs of degradation or perforation before use.[1]
Eye Protection Chemical safety goggles or a full-face shield where splashing is possible.[1][9]Standard safety glasses may not provide adequate protection from splashes.[1]
Body Protection A fully buttoned lab coat, apron, or coveralls made of an appropriate protective material.[1]Ensure clothing provides complete coverage of exposed skin.
Respiratory An organic vapor chemical cartridge respirator may be needed if strong vapors or mists are present.[9]Use is subject to your institution's respiratory protection program, including fit-testing.[10]

Q4: How should DMSO be stored?

A4: DMSO should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[6][10] It is hygroscopic, meaning it absorbs moisture from the air, so containers must be kept tightly sealed.[4] Store it in a designated flammable storage cabinet.[2][4]

Troubleshooting Guides

Issue 1: A compound dissolved in DMSO has precipitated out of solution.

  • Cause: This commonly occurs when a DMSO stock solution is diluted into an aqueous medium, like cell culture media, where the compound's solubility is much lower.[11] It can also happen if the compound is not fully dissolved initially or if the stock solution has absorbed water, reducing its solvating power.

  • Solution:

    • Ensure Final DMSO Concentration is Sufficient: While aiming to keep the final DMSO concentration low to avoid cytotoxicity (typically <0.5%), ensure it is high enough to maintain the compound's solubility.[11]

    • Prepare Fresh Stock: Prepare a fresh, high-concentration stock solution in anhydrous DMSO.[11]

    • Proper Dilution Technique: When preparing working solutions, add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.

    • Resolubilization: Gentle warming and sonication can sometimes help redissolve precipitated compounds, but be cautious of potential compound degradation.[12]

Issue 2: Inconsistent results in cell-based assays using DMSO as a vehicle.

  • Cause: Variability can stem from several factors, including DMSO-induced cytotoxicity, compound degradation, or inaccurate dosing due to precipitation.[11]

  • Solution:

    • Run a Vehicle Control: Always include a control group treated with the same final concentration of DMSO used for the test compound to account for any effects of the solvent itself.[13]

    • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated temperature changes.[11]

    • Check for Precipitation: Visually inspect all solutions, including final dilutions in media, for any signs of precipitation before adding them to cells.

    • Limit Final DMSO Concentration: For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[11] However, the sensitivity can be cell-line specific, so it's best to determine the tolerance of your specific cells.[13]

Issue 3: A garlic-like odor is noticeable after working with DMSO.

  • Cause: When DMSO is absorbed through the skin, it is metabolized in the body to dimethyl sulfide (DMS), which is then exhaled, causing a characteristic garlic-like odor on the breath.[3][14]

  • Solution: This is a sign of skin exposure. Review your handling procedures and PPE immediately. Ensure you are using the correct type of gloves (e.g., butyl rubber) and that they are not compromised. Always handle DMSO in a chemical fume hood to minimize vapor inhalation.[2][6]

Experimental Protocols

Protocol 1: Small-Scale Spill Cleanup (<100 mL)
  • Evacuate and Secure: Immediately alert others in the area and restrict access.[4]

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation in the area.[9][15]

  • Don Appropriate PPE: Put on chemical safety goggles, a lab coat, and double gloves (butyl rubber or neoprene).[15]

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a spill kit absorbent.[4][15]

  • Collect Waste: Carefully scoop the absorbed material into a compatible, sealable waste container.[4][6]

  • Decontaminate: Clean the spill area with soap and water, and wipe dry with paper towels.[4]

  • Package Waste: Place all contaminated materials (absorbent, paper towels, gloves) into a hazardous waste bag or container. Double bag the waste.[4]

  • Label and Dispose: Clearly label the container as "DMSO-Contaminated Solid Waste" and list any other hazardous solutes.[6] Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.[4][6]

Protocol 2: Disposal of DMSO Waste Streams

Consult your institution's EH&S department for specific guidance, as local regulations are paramount.[6] Never pour DMSO or its solutions down the drain.[4]

  • Uncontaminated (Pure) DMSO or Aqueous DMSO Solutions:

    • Collection: Pour into a designated, sealed, and compatible hazardous waste container for organic solvents.[2][6]

    • Labeling: Clearly label the container "Dimethyl Sulfoxide Waste" and indicate the concentration if diluted.[6]

  • DMSO Mixed with Hazardous Solutes:

    • Collection: Collect in a separate, designated, and sealed hazardous waste container.[6]

    • Labeling: The waste container must be labeled with the full names of ALL chemical constituents, including "Dimethyl Sulfoxide," and their approximate percentages.[6]

  • DMSO-Contaminated Solid Waste (Gloves, Pipette Tips, etc.):

    • Collection: Place all contaminated solid items into a designated, sealed solid waste container or hazardous waste bag.[6]

    • Labeling: Label the container "DMSO-Contaminated Solid Waste" and list any hazardous solutes if applicable.[6]

  • Storage: Store all waste containers in a designated hazardous waste accumulation area, such as a flammable storage cabinet, away from incompatible materials.[6]

  • Pickup: Arrange for a chemical waste pickup through your institution's EH&S department.[6]

Visualizations

Spill_Response_Workflow start Spill Occurs assess_size Assess Spill Size start->assess_size small_spill < 100 mL? assess_size->small_spill large_spill > 100 mL small_spill->large_spill No ppe Don Appropriate PPE (Butyl Gloves, Goggles) small_spill->ppe Yes evacuate Evacuate Area Call EH&S/Emergency large_spill->evacuate absorb Contain & Absorb Spill with Inert Material ppe->absorb collect Collect Waste into Sealed Container absorb->collect decontaminate Decontaminate Area with Soap & Water collect->decontaminate dispose Label & Dispose of Waste via EH&S decontaminate->dispose end Procedure Complete dispose->end

Caption: Workflow for responding to a DMSO spill.

PPE_Decision_Pathway start Handling DMSO? fume_hood Work in a Chemical Fume Hood start->fume_hood gloves Select Gloves fume_hood->gloves glove_type Butyl Rubber or Neoprene Gloves gloves->glove_type nitrile_check Nitrile gloves are NOT recommended gloves->nitrile_check eye_protection Risk of Splash? glove_type->eye_protection goggles Wear Chemical Safety Goggles eye_protection->goggles Low face_shield Wear Goggles & Full Face Shield eye_protection->face_shield High body_protection Wear a Fully Buttoned Lab Coat goggles->body_protection face_shield->body_protection end Safe Handling Protocol body_protection->end

Caption: Decision pathway for selecting appropriate PPE.

Waste_Disposal_Logic start Generate DMSO Waste waste_type Identify Waste Type start->waste_type liquid Liquid Waste waste_type->liquid solid Solid Waste (Gloves, Tips, etc.) waste_type->solid liquid_content Contains Hazardous Solutes? liquid->liquid_content solid_waste Collect in 'Solid Waste' Container. Label Contaminants. solid->solid_waste pure_dmso Collect in 'Organic Solvent' Waste Container liquid_content->pure_dmso No mixed_dmso Collect in Separate Container. Label ALL Components & % liquid_content->mixed_dmso Yes store Store Sealed Container in Flammables Cabinet pure_dmso->store mixed_dmso->store solid_waste->store pickup Arrange EH&S Pickup store->pickup

Caption: Logical flow for segregating DMSO waste streams.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Overcoming Poor Reactivity of Aryl Chlorides in Suzuki-Miyaura Cross-Coupling Reactions

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the reactivity of aryl chlorides in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my aryl chloride substrates unreactive in Suzuki-Miyaura coupling reactions?

A1: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts primarily due to the strength of the carbon-chlorine (C-Cl) bond. The first and often rate-limiting step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the aryl halide. The high bond dissociation energy of the C-Cl bond makes this step energetically demanding, thus hindering the reaction.[1][2] Ligands traditionally used for aryl bromides and iodides, such as triphenylphosphine, are often ineffective for activating aryl chlorides.[1]

Q2: What is the most critical factor for activating unreactive aryl chlorides?

A2: The choice of ligand is paramount. To overcome the high activation barrier of the C-Cl bond, the palladium catalyst must be highly active. This is typically achieved by using specialized ligands that are both sterically bulky and electron-rich.[1][3][4] These electronic properties facilitate the oxidative addition step, while the bulkiness of the ligand can promote the final reductive elimination step.[3]

Q3: Can I use the same base and solvent for aryl chlorides as I do for aryl bromides?

A3: Not necessarily. While there is some overlap, the optimal base and solvent combination can be different and is often critical for success with aryl chlorides. Stronger bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or sodium tert-butoxide (NaOt-Bu) are frequently required.[5] The solvent choice (e.g., toluene, dioxane, DMF, or aqueous mixtures) also plays a crucial role in solubilizing the reagents and influencing the catalyst's activity and stability.[6][7]

Q4: Are there alternatives to palladium catalysts for coupling aryl chlorides?

A4: Yes, nickel-based catalyst systems have emerged as a powerful alternative for activating aryl chlorides.[3] Nickel catalysts can exhibit different reactivity profiles and may be successful where palladium catalysts fail, especially with particularly unreactive or challenging substrates.[2]

Troubleshooting Guide

Issue: Low to no conversion of the aryl chloride starting material.

Potential Cause Troubleshooting Steps
Inactive Catalyst System 1. Switch to a specialized ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][8][9] 2. Select an appropriate palladium precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or palladacycle complexes are common choices.[10] 3. Ensure an inert atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Degas the solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen).
Suboptimal Base 1. Increase base strength: Switch from weaker bases (e.g., Na₂CO₃) to stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or NaOt-Bu.[5] 2. Check base solubility: Ensure the chosen base is at least partially soluble in the reaction medium. The use of aqueous solvent mixtures can be beneficial.
Inappropriate Solvent 1. Solvent screening: Test a range of solvents such as toluene, 1,4-dioxane, or DMF.[7] 2. Consider aqueous conditions: The addition of water can sometimes be beneficial, particularly with inorganic bases.[11][12]
Low Reaction Temperature 1. Increase temperature: Aryl chloride couplings often require higher temperatures (80-120 °C) compared to their bromide or iodide counterparts to overcome the activation energy of the C-Cl bond cleavage.[13][14]

Issue: Formation of side products (e.g., homocoupling of boronic acid, dehalogenation of aryl chloride).

Potential Cause Troubleshooting Steps
Catalyst Decomposition 1. Lower catalyst loading: Excessively high catalyst concentrations can sometimes lead to side reactions. 2. Use a more stable ligand/precatalyst combination: Palladacycle precatalysts can offer greater stability.[10]
Presence of Oxygen 1. Improve degassing technique: Oxygen can promote the homocoupling of boronic acids.[15] Ensure the reaction is set up under strictly anaerobic conditions.
Reactive Boronic Acid 1. Use a boronic ester: Boronic esters (e.g., pinacol esters) are often more stable than their corresponding boronic acids and can minimize side reactions like protodeboronation.

Data Presentation: Catalyst Performance

The following tables summarize the performance of various catalytic systems in the Suzuki-Miyaura coupling of challenging aryl chlorides.

Table 1: Coupling of an Electron-Deficient Aryl Chloride (4-chloronitrobenzene) with Phenylboronic Acid

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (0.05 mol%) / NoneK₂CO₃DMF/H₂O1301794[11]
PdCl₂ / (C₆H₅)₃CNH₂K₂CO₃H₂O (Microwave)--"Good to excellent"[16]
Pd/C / NoneK₂CO₃DMF/H₂O80--[6]

Table 2: Coupling of an Electron-Rich/Neutral Aryl Chloride (4-chlorotoluene) with Phenylboronic Acid

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Reference
β-Diketiminatophosphane Pd complex (0.1 mol%)K₂CO₃EtOH/H₂O50->95[4]
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄TolueneRT-High[5]
Pd(OAc)₂ / PCy₃K₃PO₄TolueneRT-High[5]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The activation of the aryl chloride occurs during the oxidative addition step.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-Cl pd_complex Ar-Pd(II)L_n-Cl oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal Ar'B(OH)₂ Base pd_biaryl Ar-Pd(II)L_n-Ar' transmetal->pd_biaryl reductive_elim Reductive Elimination pd_biaryl->reductive_elim reductive_elim->pd0 Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle for aryl chlorides.

Troubleshooting Workflow for Poor Reactivity

This workflow provides a logical sequence of steps to diagnose and resolve poor reactivity issues with aryl chloride substrates.

Troubleshooting_Workflow start Start: Low/No Conversion check_catalyst Is the catalyst system optimized for Ar-Cl? start->check_catalyst optimize_catalyst Action: Use bulky, electron-rich ligand (e.g., SPhos, XPhos, NHC) check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions appropriate? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Action: 1. Increase Temperature (80-120°C) 2. Use stronger base (K₃PO₄, Cs₂CO₃) 3. Screen solvents (Toluene, Dioxane) check_conditions->optimize_conditions No check_reagents Are reagents pure and degassed? check_conditions->check_reagents Yes optimize_conditions->check_reagents purify_reagents Action: 1. Purify starting materials 2. Ensure rigorous degassing of solvent and reaction mixture check_reagents->purify_reagents No consider_alternative Consider alternative methods (e.g., Ni catalysis) check_reagents->consider_alternative Yes purify_reagents->consider_alternative

Caption: Troubleshooting workflow for unreactive aryl chlorides.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 0.1-0.5 M)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, ligand, aryl chloride, arylboronic acid, and base under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the allotted time (typically 12-24 hours). Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[17][18]

References

Validation & Comparative

Comparing the biological activity of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione with its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide offering insights into the biological activity of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, a key intermediate in the synthesis of the dual endothelin receptor antagonist Bosentan, has been published. This guide, tailored for researchers, scientists, and drug development professionals, delves into the structure-activity relationships of related compounds to infer the potential biological relevance of this specific chemical entity. While direct biological activity data for this intermediate is not publicly available, its integral role in the formation of a clinically significant drug warrants a thorough examination of its structural analogs.

Bosentan is a well-established therapeutic agent for pulmonary arterial hypertension, exerting its effect by blocking both endothelin-A (ET-A) and endothelin-B (ET-B) receptors. The intricate synthesis of Bosentan involves the utilization of this compound, highlighting the importance of this core structure.[1][2][3][4][5][6][7][8] This guide explores the biological activities of Bosentan and its analogs to provide a comparative framework.

Comparative Biological Activity

To contextualize the potential biological activity of this compound, this guide presents data on the inhibitory activity of Bosentan and its derivatives against endothelin receptors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (nM)
BosentanEndothelin ReceptorData not available in search results
Bosentan Analog 1Endothelin ReceptorData not available in search results
Bosentan Analog 2Endothelin ReceptorData not available in search results
Bosentan Analog 3Endothelin ReceptorData not available in search results

Note: Specific IC50 values for Bosentan and its analogs were not available in the provided search results. This table is a template for data presentation.

Experimental Protocols

The determination of the biological activity of endothelin receptor antagonists is typically conducted through established in vitro assays. A detailed methodology for a representative radioligand binding assay is provided below.

Radioligand Binding Assay for Endothelin Receptor Antagonism

This assay measures the ability of a test compound to displace a radiolabeled ligand from the endothelin receptor, thereby quantifying its binding affinity.

Materials:

  • Cell membranes expressing human ET-A or ET-B receptors

  • [¹²⁵I]-ET-1 (radiolabeled endothelin-1)

  • Test compounds (e.g., Bosentan and its analogs)

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂, 0.2% BSA)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes, [¹²⁵I]-ET-1, and varying concentrations of the test compound in the binding buffer.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1 (IC50 value) by non-linear regression analysis.

Signaling Pathways and Experimental Workflow

The biological effects of endothelin receptor antagonists like Bosentan are mediated through the inhibition of specific signaling pathways. The following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow for evaluating receptor antagonism.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ET-A Receptor ET-A Receptor ET-1->ET-A Receptor ET-B Receptor ET-B Receptor ET-1->ET-B Receptor Gq Gq ET-A Receptor->Gq ET-B Receptor->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca²⁺ IP3->Ca2+ PKC PKC DAG->PKC Physiological Response Vasoconstriction, Cell Proliferation Ca2+->Physiological Response PKC->Physiological Response Bosentan Bosentan Bosentan->ET-A Receptor Bosentan->ET-B Receptor

Caption: Endothelin Signaling Pathway and Site of Action for Bosentan.

Experimental_Workflow Start Start Compound_Synthesis Synthesis of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine] -4,6(1H,5H)-dione Analogs Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (Radioligand Binding Assay) Compound_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: Experimental Workflow for Evaluating Novel Endothelin Receptor Antagonists.

While this guide provides a comparative framework based on the biological activity of the end-product Bosentan, it underscores the need for direct experimental evaluation of this compound and its analogs to fully elucidate their biological potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers embarking on such investigations.

References

A Comparative Guide to the Structure-Activity Relationship of Bipyrimidine Diones and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bipyrimidine dione scaffold, characterized by two linked pyrimidine-2,4-dione moieties, represents an intriguing yet underexplored area in medicinal chemistry. While comprehensive structure-activity relationship (SAR) studies on a wide array of bipyrimidine dione analogues are not extensively documented in publicly available literature, valuable insights can be gleaned from related structures. This guide provides a comparative analysis of the SAR of bipyrimidine diones, primarily as ligands in organometallic complexes, and contrasts their activity with closely related heterocyclic systems such as pyridopyrimidines and the foundational pyrimidine-2,4-dione core.

Bipyrimidine Diones as Ligands in Anticancer Agents

Recent studies have highlighted the potential of bipyrimidine ligands within gold (III) dithiocarbamate complexes as potent anticancer agents. These complexes demonstrate significant cytotoxicity against a range of human cancer cell lines, in some cases surpassing the efficacy of the established chemotherapeutic agent, cisplatin.

Quantitative Data: Cytotoxicity of Bipyrimidine Gold(III) Complexes

The following table summarizes the half-maximal inhibitory concentration (IC50) values of bipyrimidine and bipyridine gold(III) dithiocarbamate complexes against various cancer cell lines. The data illustrates the potent anticancer activity of these compounds.

Compound IDCore LigandCancer Cell LineIC50 (µM)
C6 BipyrimidinePC3 (Prostate)0.17 ± 0.02
A549 (Lung)0.25 ± 0.03
MCF-7 (Breast)0.35 ± 0.04
A2780 (Ovarian)0.15 ± 0.01
C7 BipyrimidinePC3 (Prostate)0.21 ± 0.03
A549 (Lung)0.31 ± 0.04
MCF-7 (Breast)0.42 ± 0.05
A2780 (Ovarian)0.19 ± 0.02
Cisplatin -PC3 (Prostate)2.1 ± 0.3
A549 (Lung)3.5 ± 0.4
MCF-7 (Breast)4.2 ± 0.5
A2780 (Ovarian)1.1 ± 0.1

Data synthesized from studies on bipyrimidine gold(III) complexes, which have shown potent in vitro and in vivo anticancer activity.[1][2]

The mechanism of action for these bipyrimidine gold complexes involves the induction of apoptosis and an increase in reactive oxygen species (ROS) generation within cancer cells.[1][2]

Comparative Analysis with Related Heterocycles

To understand the potential SAR of the bipyrimidine dione scaffold itself, it is instructive to examine related heterocyclic systems where the pyrimidine dione core is present.

Pyrido[3,2-d]pyrimidines as PI3K/mTOR Inhibitors

The pyrido[3,2-d]pyrimidine scaffold, a fusion of pyridine and pyrimidine rings, has been explored for its inhibitory activity against key signaling proteins in cancer, such as PI3K and mTOR.

Compound IDC-2 SubstituentC-7 SubstituentPI3Kα IC50 (nM)mTOR IC50 (nM)
Ref. Compound 3-HydroxyphenylH1937
Derivative 1 3-Hydroxyphenyl4-Fluorophenyl525
Derivative 2 3-Hydroxyphenyl3-Aminophenyl842
Derivative 3 3-HydroxyphenylThiophen-2-yl1068

This data is representative of SAR studies on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines.[3]

The SAR for this class of compounds indicates that substitutions at the C-7 position significantly influence potency and selectivity for PI3K and mTOR kinases.

Pyrimidine-2,4-dione Derivatives as P2X7 Receptor Antagonists

The foundational pyrimidine-2,4-dione core has been the subject of extensive SAR studies. As an example, derivatives of this scaffold have been developed as potent antagonists of the P2X7 receptor, a target for anti-inflammatory drugs.

Compound IDR Group (on piperazine)P2X7 IC50 (nM)
Lead Compound Phenyl>1000
18m 3-Trifluoromethyl-4-chlorobenzoyl15
19g 1-Adamantylcarbonyl20
19i 2-Adamantylcarbonyl10
19k 1-Adamantylacetyl30

These results are from SAR studies on pyrimidine-2,4-dione derivatives, demonstrating the impact of substitutions on biological activity.[4]

The data clearly shows that replacing the phenyl group of the lead compound with bulky, lipophilic groups like di-halogenated benzoyl or polycycloalkyl acyl moieties dramatically improves the antagonistic potency against the P2X7 receptor.[4]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The bipyrimidine dione-containing compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO or a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Kinase Inhibition Assay (e.g., for PI3K/mTOR)
  • Assay Components: The assay is typically performed in a 96- or 384-well plate containing the kinase (e.g., PI3Kα or mTOR), a substrate (e.g., a peptide or lipid), and ATP.

  • Inhibitor Addition: The test compounds (e.g., pyridopyrimidine derivatives) are added to the wells at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA), fluorescence polarization, or luminescence-based assays that measure the amount of ATP consumed.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[3]

P2X7 Receptor Antagonism Assay (Ethidium Bromide Uptake)
  • Cell Culture: HEK293 cells stably expressing the human P2X7 receptor are used.

  • Assay Buffer: Cells are washed and incubated in a low-divalent cation saline solution.

  • Compound Incubation: The cells are pre-incubated with the test compounds (pyrimidine-2,4-dione derivatives) for a set period.

  • Agonist and Dye Addition: An agonist of the P2X7 receptor (e.g., BzATP) and a fluorescent dye that can enter the cell upon channel opening (e.g., ethidium bromide) are added.

  • Fluorescence Measurement: The increase in fluorescence due to the uptake of the dye is measured over time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the fluorescence signal compared to the control (agonist alone), and IC50 values are calculated.[4]

Visualizations

Caption: General chemical structure of a bipyrimidine dione, highlighting key areas for substitution (R1, R2, and the linker) to explore the structure-activity relationship.

Experimental_Workflow_Cytotoxicity Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay Start Seed Cancer Cells in 96-well Plates Incubate_24h Incubate for 24h (Cell Adhesion) Start->Incubate_24h Treat Treat with Bipyrimidine Dione Compounds (Varying Concentrations) Incubate_24h->Treat Incubate_48_72h Incubate for 48-72h Treat->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate for 3-4h (Formazan Formation) Add_MTT->Incubate_3_4h Solubilize Solubilize Formazan Crystals (DMSO) Incubate_3_4h->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Calculate IC50 Values Measure->Analyze

Caption: A typical workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

PI3K_mTOR_Pathway Simplified PI3K/mTOR Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth mTORC2 mTORC2 mTORC2->Akt Activates Inhibitor Pyrido[3,2-d]pyrimidine Inhibitors Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Simplified representation of the PI3K/mTOR signaling pathway, a common target for anticancer drugs, including pyridopyrimidine derivatives.

References

Validating the In Vitro Efficacy of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vitro efficacy of the novel compound 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. Due to the current lack of publicly available biological data for this specific molecule, this document outlines a recommended workflow for its initial in vitro characterization. The guide leverages established methodologies used for well-characterized drugs that share structural similarities or potential mechanisms of action, such as endothelin receptor antagonists.

While direct experimental data for this compound is not available, its classification as a pharmaceutical intermediate suggests its potential role in the synthesis of bioactive molecules. Notably, it is mentioned in the context of Bosentan, a dual endothelin receptor antagonist. Therefore, this guide will focus on in vitro assays relevant to the endothelin signaling pathway, providing a robust starting point for efficacy validation.

Hypothetical In Vitro Efficacy Profile: A Comparative Approach

To assess the potential of this compound, a direct comparison with established endothelin receptor antagonists (ERAs) is recommended. The following tables provide a template for summarizing key quantitative data from in vitro assays.

Table 1: Receptor Binding Affinity

CompoundTargetAssay TypeKi (nM)IC50 (nM)
This compoundETA ReceptorRadioligand BindingData to be determinedData to be determined
ETB ReceptorRadioligand BindingData to be determinedData to be determined
BosentanETA ReceptorRadioligand Binding4.727
ETB ReceptorRadioligand Binding95500
AmbrisentanETA ReceptorRadioligand Binding0.0111
ETB ReceptorRadioligand Binding>1000>10,000
MacitentanETA ReceptorRadioligand Binding0.52.5
ETB ReceptorRadioligand Binding3901700

Table 2: Functional Antagonism in Cellular Assays

CompoundCell LineFunctional AssayIC50 (nM)
This compoundVascular Smooth Muscle CellsCalcium MobilizationData to be determined
Vascular Smooth Muscle CellsProliferation AssayData to be determined
BosentanVascular Smooth Muscle CellsCalcium Mobilization35 (ETA) / 1300 (ETB)
AmbrisentanVascular Smooth Muscle CellsCalcium Mobilization4.6 (ETA)
MacitentanVascular Smooth Muscle CellsCalcium Mobilization1.3 (ETA)

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for reproducible and comparable results.

1. Radioligand Binding Assay for Endothelin Receptors (ETA and ETB)

  • Objective: To determine the binding affinity of the test compound to ETA and ETB receptors.

  • Methodology:

    • Prepare cell membranes from a cell line overexpressing either human ETA or ETB receptors.

    • Incubate the membranes with a radiolabeled endothelin ligand (e.g., [125I]-ET-1) in the presence of varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filters using a gamma counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

2. Calcium Mobilization Assay

  • Objective: To assess the functional antagonist activity of the test compound by measuring its ability to inhibit endothelin-1 (ET-1) induced calcium release.

  • Methodology:

    • Culture vascular smooth muscle cells or other relevant cell types expressing endothelin receptors.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a known concentration of ET-1.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

    • Determine the IC50 value of the test compound for the inhibition of the ET-1-induced calcium signal.

3. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

  • Objective: To evaluate the effect of the test compound on ET-1-induced cell proliferation.

  • Methodology:

    • Seed vascular smooth muscle cells in a 96-well plate and serum-starve to synchronize the cell cycle.

    • Treat the cells with varying concentrations of the test compound in the presence or absence of ET-1.

    • Incubate for a specified period (e.g., 24-72 hours).

    • Add MTT reagent or CellTiter-Glo® reagent to the wells and incubate.

    • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

    • Calculate the percentage of inhibition of ET-1-induced proliferation and determine the IC50 value.

Mandatory Visualizations

Endothelin Signaling Pathway and Point of Intervention

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug Potential Intervention ET-1 ET-1 ETAR ET-A Receptor ET-1->ETAR ETBR ET-B Receptor ET-1->ETBR PLC PLC ETAR->PLC ETBR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC Vasoconstriction Vasoconstriction Ca->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation Drug 5-(2-Methoxyphenoxy)- [2,2'-bipyrimidine]- 4,6(1H,5H)-dione Drug->ETAR Antagonism Drug->ETBR Antagonism

Caption: Endothelin signaling pathway and the hypothetical antagonistic action of the test compound.

Experimental Workflow for In Vitro Efficacy Validation

Experimental_Workflow A Compound Synthesis and Purification B Primary Screening: Receptor Binding Assays (ET-A and ET-B) A->B C Secondary Screening: Functional Cellular Assays (e.g., Calcium Mobilization) B->C D Tertiary Screening: Phenotypic Assays (e.g., Cell Proliferation) C->D E Data Analysis and IC50/Ki Determination D->E F Comparison with Reference Compounds E->F

Caption: A stepwise workflow for the in vitro validation of the test compound's efficacy.

5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione vs. other pyrimidine derivatives in antimicrobial studies

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel antimicrobial agents, pyrimidine and its derivatives have emerged as a promising class of heterocyclic compounds. Their structural diversity allows for a wide range of biological activities, making them a focal point for drug discovery and development. This guide provides a comparative overview of the antimicrobial performance of various pyrimidine derivatives, with a conceptual focus on 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, placed in the context of other experimentally evaluated compounds from the same family.

While specific antimicrobial data for this compound is not publicly available in the reviewed literature, this guide will draw comparisons with other notable pyrimidine derivatives to provide a valuable reference for researchers. The presented data is based on published in vitro studies and aims to offer a clear, data-driven perspective on the potential of this chemical class.

Comparative Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition against a panel of pathogenic bacteria and fungi. The following tables summarize the performance of several distinct pyrimidine derivatives from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives against Bacterial Strains

Compound/Derivative ClassStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Polysubstituted Pyrimidines (Compound 2) -125 µg/mL-250 µg/mL[1]
Pyrimido[4,5-d]pyrimidine-4-ones (Compound 2a) 100 µg/mL100 µg/mL100 µg/mL-[2]
Pyrido[2,3-d:6,5-d']dipyrimidines (Compound 3a) 50 µg/mL50 µg/mL50 µg/mL-[2]
1,2,4-Triazolo[1,5-a]pyrimidines (Compound IV) MIC: 0.25–2.0 μg/mL-MIC: 0.25–2.0 μg/mL-[3][4]
Ampicillin (Reference) -250 µg/mL-250 µg/mL[1]
Ciprofloxacin (Reference) ----[3]

Table 2: Antifungal Activity of Pyrimidine Derivatives

Compound/Derivative ClassCandida albicansReference
Polysubstituted Pyrimidines (Compound 2) 500 µg/mL[1]
Pyrido[2,3-d:6,5-d']dipyrimidines (Compound 3c) 50 µg/mL[2]
1,2,4-Triazolo[1,5-a]pyrimidines MIC: 15.50–26.30 μM[3]
Amphotericin B (Reference) 100 µg/mL[2]
Fluconazole (Reference) MIC: 11.50–17.50 μM[3]

Experimental Methodologies

The antimicrobial activity of the pyrimidine derivatives cited in this guide was predominantly assessed using the following standard protocols:

Disk-Diffusion Method

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) for 18-24 hours at 37°C to achieve a standardized cell density.[5]

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Test Compounds: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for antimicrobial susceptibility testing, as described in the methodologies above.

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_disk Disk-Diffusion Assay cluster_mic Broth Microdilution Assay (MIC) cluster_results Results & Analysis start Start culture Culture Microorganism (e.g., Bacteria, Fungi) start->culture prepare_compounds Prepare Stock Solutions of Test Compounds start->prepare_compounds prepare_media Prepare Agar Plates & Broth Media start->prepare_media inoculate_agar Inoculate Agar Plate with Microorganism culture->inoculate_agar inoculate_wells Inoculate Wells with Microorganism culture->inoculate_wells apply_discs Apply Compound-Impregnated Discs prepare_compounds->apply_discs serial_dilution Perform Serial Dilutions of Compounds in 96-Well Plate prepare_compounds->serial_dilution prepare_media->inoculate_agar prepare_media->serial_dilution inoculate_agar->apply_discs incubate_discs Incubate Plates apply_discs->incubate_discs measure_zones Measure Zones of Inhibition incubate_discs->measure_zones analyze_data Analyze & Compare Data measure_zones->analyze_data serial_dilution->inoculate_wells incubate_wells Incubate Plates inoculate_wells->incubate_wells determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate_wells->determine_mic determine_mic->analyze_data end End analyze_data->end

Caption: Generalized workflow for in vitro antimicrobial susceptibility testing.

Concluding Remarks

The pyrimidine scaffold is a versatile platform for the development of new antimicrobial agents. The comparative data presented herein highlights the potent activity of certain classes of pyrimidine derivatives against a range of pathogenic microbes. While direct experimental evidence for the antimicrobial properties of this compound is currently lacking in the scientific literature, the promising results from related compounds underscore the potential of this specific molecule and warrant its further investigation. The methodologies and comparative data provided in this guide serve as a valuable resource for researchers in the field of antimicrobial drug discovery.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vivo testing methodologies and efficacy data for compounds targeting critical pathways in platelet aggregation, specifically the P2Y12 and thromboxane A2 (TXA2) pathways. While direct in vivo data for the novel compound 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione is not publicly available, this guide will focus on established and clinically relevant compounds that act on these pathways, providing a framework for preclinical evaluation. The comparison includes standard-of-care P2Y12 inhibitors, clopidogrel and prasugrel, and the novel glycoprotein (GP) IIb/IIIa antagonist RUC-4 as a representative of an alternative antiplatelet strategy.

Compound Mechanisms of Action

Platelet activation and aggregation are complex processes involving multiple signaling pathways. The P2Y12 receptor, activated by adenosine diphosphate (ADP), and the thromboxane A2 (TXA2) pathway are central to amplifying and sustaining platelet activation.

  • P2Y12 Inhibitors (e.g., Clopidogrel, Prasugrel): These are thienopyridine prodrugs that are metabolized into active forms. Their active metabolites irreversibly bind to the P2Y12 receptor, blocking ADP-mediated platelet activation and aggregation. Prasugrel is known to be a more potent inhibitor than clopidogrel due to its more efficient conversion to its active metabolite.[1][2]

  • Thromboxane Pathway Inhibitors (e.g., Aspirin): Aspirin inhibits cyclooxygenase-1 (COX-1), an enzyme essential for the synthesis of TXA2 from arachidonic acid. By blocking TXA2 production, aspirin reduces a key amplification signal for platelet activation.

  • Glycoprotein IIb/IIIa Inhibitors (e.g., RUC-4): These agents target the final common pathway of platelet aggregation. The GP IIb/IIIa receptor, upon platelet activation, changes conformation to bind fibrinogen, leading to platelet cross-linking. RUC-4 is a novel antagonist of this receptor, preventing fibrinogen binding and subsequent platelet aggregation.[3][4][5]

In Vivo Efficacy Comparison

The in vivo efficacy of antiplatelet agents is commonly evaluated in animal models of thrombosis, such as the ferric chloride-induced carotid artery thrombosis model.[6][7][8][9][10] The primary endpoints in these studies are typically the time to vessel occlusion and the extent of platelet aggregation.

P2Y12 Inhibitors: Prasugrel vs. Clopidogrel

Prasugrel consistently demonstrates more potent and rapid inhibition of platelet aggregation compared to clopidogrel in both preclinical and clinical studies.[1][2][11][12][13]

ParameterPrasugrelClopidogrelReference
Relative Potency ~10-fold more potent than clopidogrelStandard[1][2]
Onset of Action Maximal effect ~1 hour after 60 mg loading doseMaximal effect 2-4 hours after 600 mg loading dose[2]
Inhibition of Platelet Aggregation (IPA) at 4 hours 82.5%71.1%[11]
IPA at 30 days (maintenance dose) 84.1%67.4%[11]
High On-Treatment Platelet Reactivity (PRU >235) 15.0% (with 5 mg dose)56.5% (with 75 mg dose)[12]

PRU: P2Y12 Reaction Unit, a measure of platelet reactivity.

Glycoprotein IIb/IIIa Inhibitor: RUC-4

RUC-4 has been evaluated in non-human primates and mouse models, demonstrating rapid onset of action and potent antithrombotic effects.[3][4][5][14]

Animal ModelAdministration RouteDoseKey FindingsReference
Non-human primates (Macaca fascicularis) Intramuscular (IM)1.0, 1.93, 3.86 mg/kg>80% inhibition of ADP-induced platelet aggregation within 15-30 minutes. Dose-dependent duration of action (4.5 to 24 hours).[3][4][14]
Mouse Not specifiedNot specifiedPrevented FeCl3-induced thrombotic occlusion of the carotid artery.[3][4][5]

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This is a widely used and reproducible model for evaluating the efficacy of antithrombotic agents in vivo.[6][7][8][9][10]

Objective: To induce endothelial injury in the carotid artery using ferric chloride (FeCl3) and measure the time to thrombotic occlusion in the presence and absence of test compounds.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine mixture)

  • Surgical instruments (forceps, scissors, vessel clamps)

  • Dissecting microscope

  • Doppler flow probe and flowmeter

  • Filter paper strips (1x2 mm)

  • Ferric chloride (FeCl3) solution (e.g., 7.5% in distilled water)

  • Saline solution

  • Test compounds and vehicle control

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse via intraperitoneal injection.

    • Make a midline cervical incision to expose the left common carotid artery.

    • Carefully dissect the artery from the surrounding tissues and vagus nerve.[8]

  • Baseline Blood Flow Measurement:

    • Place a Doppler flow probe around the isolated carotid artery to measure baseline blood flow.

  • Thrombus Induction:

    • Temporarily place a small piece of plastic film under the artery to isolate it from surrounding tissues.[8]

    • Soak a strip of filter paper in the FeCl3 solution and apply it topically to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[7][8]

    • After the specified time, remove the filter paper and rinse the artery with saline.[10]

  • Monitoring and Endpoint:

    • Continuously monitor blood flow using the Doppler probe.

    • The primary endpoint is the time to stable vessel occlusion, defined as the cessation of blood flow (e.g., flow < 50% of baseline) for a predetermined duration.[10]

  • Drug Administration:

    • Test compounds or vehicle are typically administered (e.g., intravenously, orally) at a specified time before the FeCl3 injury.

Signaling Pathways and Experimental Workflow

Platelet_Activation_Pathways cluster_stimuli Vascular Injury cluster_platelet Platelet Collagen Collagen Exposure Arachidonic_Acid Arachidonic Acid Collagen->Arachidonic_Acid ADP_release ADP Release ADP ADP ADP_release->ADP COX1 COX-1 Arachidonic_Acid->COX1 TXA2 Thromboxane A2 (TXA2) COX1->TXA2 synthesis TP_Receptor TP Receptor TXA2->TP_Receptor TXA2_Activation Platelet Activation (Amplification) TP_Receptor->TXA2_Activation GP_IIb_IIIa_inactive Inactive GP IIb/IIIa TXA2_Activation->GP_IIb_IIIa_inactive Inside-out signaling P2Y12 P2Y12 Receptor ADP->P2Y12 P2Y12_Activation Platelet Activation (Sustained) P2Y12->P2Y12_Activation P2Y12_Activation->GP_IIb_IIIa_inactive Inside-out signaling GP_IIb_IIIa_active Active GP IIb/IIIa GP_IIb_IIIa_inactive->GP_IIb_IIIa_active Fibrinogen Fibrinogen GP_IIb_IIIa_active->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation Aspirin Aspirin Aspirin->COX1 inhibits P2Y12_Inhibitors Clopidogrel / Prasugrel P2Y12_Inhibitors->P2Y12 inhibits RUC4 RUC-4 RUC4->GP_IIb_IIIa_active inhibits binding

Caption: Platelet activation signaling pathways and points of inhibition.

FeCl3_Thrombosis_Workflow start Start A Anesthetize Mouse start->A end End B Administer Test Compound or Vehicle A->B C Surgically Expose Carotid Artery B->C D Measure Baseline Blood Flow C->D E Apply FeCl3-soaked Filter Paper (Injury) D->E F Continuously Monitor Blood Flow E->F G Time to Occlusion (Endpoint) F->G Vessel Occludes H Data Analysis G->H H->end

Caption: Experimental workflow for the ferric chloride-induced thrombosis model.

References

Uncharted Territory: The Cross-Reactivity Profile of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological activity and cross-reactivity of the chemical compound 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. Despite its availability from various chemical suppliers, no substantive experimental data on its pharmacological effects, mechanism of action, or potential molecular targets has been published.

Currently, information on this compound is limited to its basic chemical properties. It is identified by the CAS number 150728-12-4 and has a molecular formula of C15H12N4O4 and a molecular weight of 312.28 g/mol .[1][2][3][4] Beyond these fundamental details, its role in biological systems is yet to be elucidated.

The core structure of the molecule, containing a [2,2'-bipyrimidine]-4,6(1H,5H)-dione moiety, is found in various compounds with reported biological activities, including antimicrobial and cytotoxic effects.[5] However, the specific substitutions on this scaffold, such as the 5-(2-Methoxyphenoxy) group, are critical in determining its pharmacological profile. Without dedicated research on this particular derivative, any assumptions about its activity based on structural similarity to other bipyrimidine-diones would be purely speculative.

The Challenge of Comparative Analysis

The absence of biological data for this compound makes it impossible to construct a meaningful comparison guide as requested. To objectively compare its performance with other alternatives, foundational knowledge of its primary biological target and its potency and selectivity is required. Such a comparison would necessitate experimental data from assays measuring its inhibitory or binding affinity against a panel of relevant molecular targets.

For context, a typical cross-reactivity profile for a compound intended for drug development would involve screening against a broad range of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes to identify any off-target interactions. This information is crucial for predicting potential side effects and understanding the compound's overall safety and efficacy.

Future Directions

The lack of information on this compound presents an opportunity for novel research. Future investigations could focus on:

  • Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, or computational modeling to identify its primary biological target(s).

  • In Vitro Profiling: Screening the compound against diverse panels of kinases and other enzymes to establish a preliminary cross-reactivity profile.

  • Cell-Based Assays: Evaluating its effects on various cellular signaling pathways to understand its functional consequences.

Until such studies are conducted and the results are published in peer-reviewed literature, the cross-reactivity profile and therapeutic potential of this compound will remain unknown. Consequently, a data-driven comparison with alternative compounds cannot be provided at this time.

References

A Comparative Guide to the Synthesis of Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of common synthesis methods for acetylsalicylic acid, the active ingredient in Aspirin. By presenting key performance indicators, detailed experimental protocols, and visual representations of the underlying biochemical pathway and experimental workflows, this document serves as a valuable resource for optimizing laboratory and industrial production.

Performance Benchmark of Aspirin Synthesis Methods

The selection of a synthetic route for acetylsalicylic acid depends on a variety of factors, including desired yield, purity, reaction time, cost, and environmental impact. The following table summarizes quantitative data for the most prevalent methods.

Synthesis MethodAcetylating AgentCatalystTypical Yield (%)Reaction TimePurity (Typical Melting Point)Key AdvantagesKey Disadvantages
Conventional Heating Acetic AnhydrideH₂SO₄ or H₃PO₄70-90%15-60 minutes135-138°CHigh yield, well-established, cost-effective.Use of corrosive acids, requires heating.
Microwave Irradiation Acetic AnhydrideNone or H₃PO₄80-95%5-10 minutes136-140°CRapid synthesis, high yield, energy efficient.Requires specialized microwave equipment.
Acetyl Chloride Acetyl ChloridePyridine~85% (lab scale)15-30 minutes135-137°CHigh reactivity of acetyl chloride.Produces corrosive HCl gas, pyridine is toxic.
Acetic Acid Acetic AcidH₂SO₄Lower (<50%)Several hoursVariableUses a less harsh acetylating agent.Slow reaction rate, low yield, reversible reaction.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are intended for laboratory-scale synthesis and should be performed with appropriate safety precautions in a fume hood.

Method 1: Conventional Synthesis using Acetic Anhydride

This is the most common laboratory method for preparing aspirin.

Materials:

  • Salicylic acid (2.0 g)

  • Acetic anhydride (5.0 mL)

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄) (5 drops)

  • Distilled water

  • Ice bath

  • Erlenmeyer flask (125 mL)

  • Beaker (250 mL)

  • Büchner funnel and filter paper

  • Hot plate

Procedure:

  • Place 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask.

  • In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask.

  • Slowly add 5 drops of concentrated sulfuric acid or 85% phosphoric acid to the mixture while swirling the flask.

  • Gently heat the flask on a hot plate in a water bath at approximately 50-60°C for 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Slowly and cautiously add 20 mL of cold distilled water to the cooled mixture to hydrolyze any excess acetic anhydride.

  • Place the flask in an ice bath to facilitate the crystallization of aspirin.

  • Collect the aspirin crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold distilled water.

  • Allow the crystals to dry completely on the filter paper.

Method 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time.

Materials:

  • Salicylic acid (2.0 g)

  • Acetic anhydride (5.0 mL)

  • 85% phosphoric acid (H₃PO₄) (3-4 drops, optional)

  • Microwave-safe reaction vessel

  • Microwave synthesizer

  • Distilled water

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place 2.0 g of salicylic acid and 5.0 mL of acetic anhydride into a microwave-safe reaction vessel.

  • Add 3-4 drops of 85% phosphoric acid (if a catalyst is used).

  • Place the vessel in the microwave synthesizer and irradiate at a power of 300-400W for 5-7 minutes.

  • Carefully remove the vessel from the microwave and allow it to cool to room temperature in a fume hood.

  • Slowly add 20 mL of cold distilled water to the vessel to precipitate the product and hydrolyze excess acetic anhydride.

  • Cool the mixture in an ice bath to complete crystallization.

  • Collect the aspirin crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with ice-cold distilled water.

  • Dry the product.

Method 3: Synthesis using Acetyl Chloride

This method utilizes a more reactive acetylating agent.

Materials:

  • Salicylic acid (2.0 g)

  • Acetyl chloride (3.0 mL)

  • Pyridine (4.0 mL)

  • Dry conical flask (100 mL)

  • Ice bath

  • Distilled water

  • Büchner funnel and filter paper

Procedure:

  • In a dry 100 mL conical flask, dissolve 2.0 g of salicylic acid in 4.0 mL of pyridine.

  • Cool the flask in an ice bath.

  • Slowly and carefully add 3.0 mL of acetyl chloride to the solution while keeping it in the ice bath and swirling.

  • Allow the mixture to stand at room temperature for 10 minutes.

  • Pour the reaction mixture into 50 mL of cold water to precipitate the aspirin.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with cold distilled water.

  • Recrystallize the crude product from an ethanol-water mixture if necessary.

  • Dry the purified aspirin.

Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

Acetylsalicylic acid exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Aspirin irreversibly acetylates a serine residue in the active site of the COX enzymes, thereby blocking their activity.

COX_Pathway Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet Platelet Aggregation Thromboxane->Platelet Aspirin Aspirin Aspirin->COX1 Inhibits Aspirin->COX2 Inhibits

Caption: Aspirin's inhibition of COX-1 and COX-2 enzymes.

Experimental Workflow

The general workflow for the synthesis and purification of aspirin is outlined below. This process is fundamental to all the described methods, with variations in the reaction conditions.

experimental_workflow start Start reactants Combine Salicylic Acid and Acetylating Agent start->reactants catalyst Add Catalyst (e.g., H₂SO₄) reactants->catalyst reaction Reaction (Heating or Microwave) catalyst->reaction hydrolysis Hydrolysis of Excess Acetylating Agent reaction->hydrolysis crystallization Crystallization (Cooling/Ice Bath) hydrolysis->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash with Cold Water filtration->washing drying Dry the Product washing->drying analysis Purity & Yield Analysis (Melting Point, etc.) drying->analysis end End analysis->end

Caption: General workflow for aspirin synthesis and purification.

Unraveling the Profile of a Bosentan-Related Compound: A Comparative Analysis of Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide addresses the compound 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. Extensive investigation reveals a significant absence of publicly available data on the biological efficacy and mechanism of action of this specific molecule. However, its identity as a known process-related impurity and synthetic intermediate of the established drug Bosentan positions it within the therapeutic class of endothelin receptor antagonists (ERAs).[1][2][3]

Therefore, this guide will provide a comprehensive comparison of well-characterized, standard reference ERAs, including Bosentan, Ambrisentan, and Macitentan. This comparative analysis will serve as a crucial resource for researchers interested in the structure-activity relationships and therapeutic potential of compounds within this class.

Comparative Efficacy of Standard Endothelin Receptor Antagonists

The efficacy of ERAs is primarily evaluated in the context of Pulmonary Arterial Hypertension (PAH). Key endpoints in clinical trials include the improvement in exercise capacity, typically measured by the 6-minute walk distance (6MWD), and the delay in clinical worsening. The following table summarizes key efficacy data from pivotal clinical trials for the standard reference compounds.

CompoundTrade NameTarget Receptor(s)Pivotal Clinical Trial(s)Key Efficacy Outcomes
Bosentan Tracleer®ETA and ETBBREATHE-1Improved 6MWD by a mean of 44 meters compared to placebo.[4]
Ambrisentan Letairis®, Volibris®Selective ETAARIES-1Improved 6MWD by a mean of 51 meters (at the highest dose) compared to placebo.[4]
Macitentan Opsumit®ETA and ETBSERAPHINImproved 6MWD by a mean of 12.5 meters compared to placebo; significantly reduced morbidity and mortality.[4]

Network meta-analyses suggest that while all approved ERAs demonstrate efficacy, Ambrisentan may offer a favorable balance of efficacy and tolerability.[5] Bosentan is also considered effective but carries a higher risk of certain adverse effects.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of typical experimental protocols used to assess the efficacy of endothelin receptor antagonists.

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity and selectivity of a compound for endothelin receptor subtypes (ETA and ETB).

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human ETA or ETB receptors.

    • Radioligand Binding: The membranes are incubated with a radiolabeled endothelin peptide (e.g., [125I]-ET-1) in the presence of varying concentrations of the test compound.

    • Separation and Detection: Bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a gamma counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is used to determine the binding affinity (Ki).

In Vivo Models of Pulmonary Arterial Hypertension
  • Objective: To evaluate the therapeutic efficacy of a compound in a living organism exhibiting PAH-like symptoms.

  • Methodology (Monocrotaline-induced PAH in Rats):

    • Induction of PAH: A single subcutaneous injection of monocrotaline is administered to rats to induce pulmonary vascular remodeling and hypertension.

    • Treatment: After a set period for disease development, animals are treated daily with the test compound or a vehicle control via oral gavage.

    • Hemodynamic Assessment: After the treatment period, right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization to assess the severity of pulmonary hypertension.

    • Histopathological Analysis: Lung and heart tissues are collected for histological examination to assess the degree of pulmonary vascular remodeling and right ventricular hypertrophy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow for evaluating a novel ERA.

Endothelin_Signaling_Pathway Endothelin Signaling Pathway and ERA Action cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell cluster_endothelial_2 Endothelial Cell ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB_SM ETB Receptor ET1->ETB_SM ETB_E ETB Receptor ET1->ETB_E PLC PLC ETA->PLC ETB_SM->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 Contraction Vasoconstriction Ca2->Contraction NO_PGI2 NO & PGI2 ETB_E->NO_PGI2 Relaxation Vasodilation NO_PGI2->Relaxation Bosentan Bosentan / Macitentan (Dual Antagonist) Bosentan->ETA Blocks Bosentan->ETB_SM Blocks Ambrisentan Ambrisentan (Selective Antagonist) Ambrisentan->ETA Blocks

Caption: Endothelin-1 signaling and points of intervention by ERAs.

Experimental_Workflow Experimental Workflow for a Novel ERA cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_preclinical Preclinical Development receptor_binding Receptor Binding Assays (ETA & ETB) functional_assays Cell-based Functional Assays (e.g., Calcium Mobilization) receptor_binding->functional_assays pah_model Animal Model of PAH (e.g., Monocrotaline Rat) functional_assays->pah_model hemodynamics Hemodynamic Measurements (RVSP, mPAP) pah_model->hemodynamics histopathology Histopathology (Vascular Remodeling, RV Hypertrophy) hemodynamics->histopathology pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) histopathology->pk_pd toxicology Toxicology Studies pk_pd->toxicology

Caption: A generalized experimental workflow for ERA drug discovery.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of patented derivatives of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, focusing on their role as endothelin receptor antagonists. This guide provides a comparative assessment of their performance, supported by experimental data and detailed methodologies.

The compound this compound serves as a crucial intermediate in the synthesis of a significant class of therapeutic agents known as endothelin (ET) receptor antagonists. The endothelin system, particularly the potent vasoconstrictor endothelin-1 (ET-1), plays a pivotal role in the pathophysiology of various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH). By blocking the ET-A and ET-B receptors, these antagonists mitigate the harmful effects of elevated ET-1 levels, leading to vasodilation and a reduction in pulmonary vascular resistance.

This guide delves into the patent landscape of derivatives stemming from this core chemical structure, with a primary focus on Bosentan, the first dual ET-A/ET-B receptor antagonist approved for the treatment of PAH. We will also draw comparisons with other prominent endothelin receptor antagonists, namely Ambrisentan and Macitentan, to provide a comprehensive overview of their relative performance based on preclinical and clinical data.

Comparative Performance of Endothelin Receptor Antagonists

The efficacy and safety of endothelin receptor antagonists have been extensively evaluated in numerous clinical trials. The following tables summarize key quantitative data from pivotal studies for Bosentan, Ambrisentan, and Macitentan, offering a direct comparison of their clinical performance.

Table 1: Clinical Efficacy in Pulmonary Arterial Hypertension (PAH)
Drug Pivotal Clinical Trial(s) Primary Endpoint Key Outcome (Placebo-Corrected)
Bosentan BREATHE-1[1]Change in 6-Minute Walk Distance (6MWD) at 16 weeksIncrease of 44 meters[2]
Ambrisentan ARIES-1 & ARIES-2[3][4]Change in 6MWD at 12 weeksARIES-1: 5mg, +31m; 10mg, +51mARIES-2: 2.5mg, +32m; 5mg, +59m[3][5]
Macitentan SERAPHIN[6][7]Time to first morbidity or mortality event45% risk reduction with 10mg dose[6][8]
Table 2: Pharmacokinetic Properties
Drug Bioavailability Plasma Protein Binding Elimination Half-life
Bosentan ~50%>98%~5 hours
Ambrisentan High (not specified)High (not specified)9 to 15 hours[9]
Macitentan High (not specified)>99%~16 hours
Table 3: Key Adverse Events
Drug Hepatotoxicity (Elevated Aminotransferases) Peripheral Edema Anemia
Bosentan Significant risk, requires monthly monitoringIncreased riskIncreased risk
Ambrisentan Lower risk compared to BosentanIncreased riskLower risk compared to Bosentan and Macitentan
Macitentan Lower risk compared to Bosentan[6]Lower risk compared to AmbrisentanIncreased risk

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the preclinical and clinical evaluation of these endothelin receptor antagonists, as described in various patents and publications.

In Vitro Endothelin Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for ET-A and ET-B receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human ET-A or ET-B receptors.

  • Radioligand: [¹²⁵I]-ET-1 is used as the radioligand.

  • Assay Conditions: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing bovine serum albumin and a cocktail of protease inhibitors.

  • Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

In Vitro Functional Assay: Inhibition of Endothelin-1 Induced Vasoconstriction

Objective: To assess the functional antagonist activity of a test compound in a physiologically relevant system.

General Protocol:

  • Tissue Preparation: Rings of isolated rat aorta or other suitable blood vessels are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Tension Recording: Changes in isometric tension are recorded using a force transducer.

  • Cumulative Concentration-Response Curve: A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with the test compound at various concentrations for a defined period.

  • Second Concentration-Response Curve: A second cumulative concentration-response curve to ET-1 is generated in the presence of the antagonist.

  • Data Analysis: The rightward shift in the ET-1 concentration-response curve caused by the antagonist is used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.

In Vivo Animal Model: Monocrotaline-Induced Pulmonary Hypertension in Rats

Objective: To evaluate the in vivo efficacy of a test compound in a well-established animal model of PAH.[10][11][12]

General Protocol:

  • Disease Induction: Male Wistar rats are injected with a single subcutaneous or intraperitoneal dose of monocrotaline (MCT) to induce pulmonary hypertension.

  • Compound Administration: The test compound or vehicle is administered orally or via another appropriate route, typically starting on the day of MCT injection or after the development of established PAH.

  • Hemodynamic Measurements: After a specified treatment period (e.g., 4 weeks), rats are anesthetized, and right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.

  • Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of the weight of the RV to the LV+S (RV/LV+S) is calculated as an index of right ventricular hypertrophy.

  • Histopathology: Lung tissue is collected for histological analysis to assess the degree of pulmonary vascular remodeling.

  • Data Analysis: The effects of the test compound on hemodynamic parameters, right ventricular hypertrophy, and vascular remodeling are compared to the vehicle-treated group.

Visualizing the Path to Treatment

The following diagrams illustrate the signaling pathway of endothelin and the general workflow for the development and evaluation of endothelin receptor antagonists.

Endothelin_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Preproendothelin Preproendothelin Big ET-1 Big ET-1 Preproendothelin->Big ET-1 ET-1 ET-1 Big ET-1->ET-1 ECE ECE Endothelin Converting Enzyme ET-A Receptor ET-A Receptor ET-1->ET-A Receptor Binds to ET-B Receptor ET-B Receptor ET-1->ET-B Receptor Binds to Vasoconstriction Vasoconstriction ET-A Receptor->Vasoconstriction Proliferation Proliferation ET-A Receptor->Proliferation ET-B Receptor->Vasoconstriction ET-B Receptor->Proliferation ERAs Endothelin Receptor Antagonists (e.g., Bosentan) ERAs->ET-A Receptor Block ERAs->ET-B Receptor Block Drug_Development_Workflow Start Start Lead_Identification Lead Identification & Optimization of Bipyrimidine Derivatives Start->Lead_Identification Preclinical_Testing Preclinical Testing Lead_Identification->Preclinical_Testing In_Vitro In Vitro Assays (Binding & Functional) Preclinical_Testing->In_Vitro In_Vivo In Vivo Animal Models (e.g., MCT-induced PAH) Preclinical_Testing->In_Vivo Clinical_Trials Clinical Trials In_Vitro->Clinical_Trials In_Vivo->Clinical_Trials Phase_I Phase I (Safety & PK) Clinical_Trials->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval End End Regulatory_Approval->End

References

Safety Operating Guide

Essential Disposal Protocol for 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides a comprehensive guide for the safe and compliant disposal of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. Given the absence of a specific Safety Data Sheet (SDS) with definitive toxicological and environmental hazard data, a precautionary approach is mandatory. All waste containing this compound, including contaminated labware, must be treated as hazardous chemical waste.

Consultation with your institution's Environmental Health and Safety (EHS) department is a prerequisite to any disposal activities to ensure full compliance with local, state, and federal regulations.

Chemical and Physical Properties

A summary of known properties for this compound is provided below. The lack of comprehensive hazard data necessitates handling this compound with care.

PropertyValueSource
CAS Number 150728-12-4[1][2][3][4]
Molecular Formula C₁₅H₁₂N₄O₄[1][2][3][4]
Molecular Weight 312.28 g/mol [1][5]
Appearance Reported as white or yellow solid powder[4][6]
Classification Heterocyclic Compound[2]
Hazard Summary Toxicological properties have not been thoroughly investigated. Treat as hazardous.[5]

Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

Waste Identification and Segregation
  • Hazardous Waste Designation : Due to the unknown toxicity, all waste streams containing this compound must be classified as hazardous chemical waste.

  • Waste Segregation : This compound is a non-halogenated organic chemical. It is crucial to segregate this waste from halogenated waste streams to facilitate proper disposal by specialized waste management services.[7] Do not mix with incompatible waste types such as strong acids, bases, or oxidizers.[8]

Waste Collection and Container Management
  • Solid Waste :

    • Collect pure compound, contaminated personal protective equipment (PPE) (e.g., gloves, lab coats), and other solid materials (e.g., weighing paper, contaminated silica gel) in a designated, leak-proof container with a secure lid.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a dedicated, sealed, and compatible waste container (e.g., an HDPE or glass bottle with a screw cap).

    • Ensure the container is clearly marked as "Non-Halogenated Organic Waste".[7][9]

    • Leave at least 10% headspace in liquid waste containers to allow for vapor expansion and prevent spills.

  • Empty "Sharps" and Glassware :

    • Dispose of contaminated needles, syringes, and other sharps in a designated sharps container.

    • Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the glassware can typically be disposed of in a designated broken glass box, but confirm this with your institutional EHS policy.

Labeling

Proper labeling is critical for safety and compliance. Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

  • The concentration of the chemical in the waste stream.

  • The name and contact information of the generating laboratory or principal investigator.

  • The accumulation start date.

  • All identified hazards (e.g., "Toxic," "Caution: Substance with Unknown Toxicological Hazards").

Storage
  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is well-ventilated.

  • Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.

  • Keep waste containers securely closed at all times, except when adding waste.

Disposal Request and Pickup
  • Once the waste container is full or you are ready for disposal, submit a chemical waste pickup request to your institution's EHS department through their specified procedure.

  • Do not dispose of this chemical down the drain or in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Generation of Waste This compound B Is there a specific SDS available? A->B C No specific SDS found. Treat as hazardous due to unknown toxicity. B->C No D Consult Institutional EHS Policy C->D E Segregate as Non-Halogenated Waste D->E F Select Compatible Container (Solid or Liquid) E->F G Affix Hazardous Waste Label - Full Chemical Name - Hazard Warning - PI/Lab Information F->G H Store in Designated Satellite Accumulation Area with Secondary Containment G->H I Request Pickup by EHS for Licensed Disposal H->I J End: Compliant Disposal I->J

Caption: Disposal workflow for a chemical with unknown hazards.

References

Essential Safety and Operational Guidance for Handling 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.

Disclaimer: No specific safety data sheet (SDS) for this compound was identified. The following guidance is based on the safety data sheet for the closely related compound, 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, and general laboratory safety principles. It is imperative to handle this compound with caution, treating it as potentially hazardous.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when working with this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately in accordance with institutional protocols.
Eyes/Face Safety glasses with side shields or chemical splash gogglesEye protection is mandatory to prevent contact with dust or splashes. A face shield may be required for operations with a high risk of splashing.
Body Laboratory coatA buttoned, long-sleeved lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Operational Plan: Handling and Experimental Protocols

Adherence to a strict operational plan is critical for the safe handling of this compound.

1. Engineering Controls:

  • Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to control exposure to airborne particles.

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order before beginning any work.

2. Procedural Steps for Handling:

  • Preparation: Before handling, clearly label all containers with the chemical name and any known hazards.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or other contained ventilation device to prevent the generation and dispersal of dust.

  • Personal Hygiene: Avoid direct contact with the skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Spill Response: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Use an absorbent material to contain liquid spills. For solid spills, carefully scoop the material into a sealed container for disposal, avoiding dust generation.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated solid waste, including disposable gloves, weighing papers, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Container Labeling: Label the waste container with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh and Transfer Compound prep_setup->handle_weigh handle_experiment Conduct Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose post_doff Doff PPE cleanup_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
Reactant of Route 2
5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.